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  • Product: Methyl 1H-benzotriazole-1-carboxylate
  • CAS: 86298-22-8

Core Science & Biosynthesis

Foundational

Methyl 1H-benzotriazole-1-carboxylate CAS 86298-22-8 physical and chemical properties

An In-Depth Technical Guide to Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8): Properties, Mechanistic Pathways, and API Synthesis Executive Summary In modern synthetic organic chemistry and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8): Properties, Mechanistic Pathways, and API Synthesis

Executive Summary

In modern synthetic organic chemistry and active pharmaceutical ingredient (API) development, the demand for stable, highly selective, and environmentally benign reagents is paramount. Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8) has emerged as a superior bench-stable alternative to highly toxic, volatile reagents like methyl chloroformate or dimethyl sulfate[1]. Functioning primarily as a highly efficient methoxycarbonylating agent, it facilitates C–N and C–C bond formations with exceptional atom economy. This whitepaper systematically deconstructs its physicochemical profile, mechanistic behavior, and critical role in the synthesis of benzimidazole anthelmintics, such as Fenbendazole[2][3].

Physicochemical Profiling and Spectral Signatures

Understanding the physical and spectral properties of Methyl 1H-benzotriazole-1-carboxylate is critical for reaction monitoring and quality control. Unlike liquid chloroformates, this reagent is a crystalline solid, which significantly simplifies handling, stoichiometric precision, and storage.

The discrepancy in melting point between commercial sources (81–84 °C) and primary literature (78–80 °C) typically arises from trace amounts of the alkylation byproduct (1-methyl-1H-benzotriazole) or varying crystalline polymorphs[1].

Table 1: Quantitative Physicochemical and Spectral Data

PropertySpecification / Value
CAS Number 86298-22-8
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Physical Form Colorless to light beige granular solid
Melting Point 81–84 °C (High Purity) / 78–80 °C (Lit.)
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, Chloroform
¹H NMR (CDCl₃, 400 MHz) δ 4.45 (s, 3H, -CH₃), 7.19–7.33 (m, 2H, Ar-H), 7.77–7.82 (m, 2H, Ar-H)
Mass Spectrometry (EI) m/z: 177 [M]⁺
InChIKey DLEZVOPJBSAAGW-UHFFFAOYSA-N

Chemical Reactivity & Mechanistic Insights

The utility of Methyl 1H-benzotriazole-1-carboxylate stems from the thermodynamic stability of the benzotriazole leaving group. With a pKₐ of approximately 8.2, the benzotriazolyl anion is an excellent leaving group that renders the adjacent carbonyl carbon highly electrophilic.

When synthesized via the reaction of 1H-benzotriazole with Dimethyl Carbonate (DMC), the reaction undergoes competing pathways: acylation (yielding the target carboxylate) and alkylation (yielding 1-methyl-1H-benzotriazole)[1]. The introduction of N,N,N',N'-tetramethylethylenediamine (TMEDA) acts as a nucleophilic catalyst, activating the DMC and directing the thermodynamic equilibrium favorably toward the acylation pathway[1][4].

G A Benzotriazole + Dimethyl Carbonate (Reagents) B TMEDA Catalyst (Nucleophilic Activation) A->B 95°C, 8h C Methyl 1H-benzotriazole-1-carboxylate (Acylation Product) B->C Acylation Pathway (Major) D 1-Methyl-1H-benzotriazole (Alkylation Byproduct) B->D Alkylation Pathway (Minor) E Amine Substrate (e.g., for Fenbendazole) C->E Nucleophilic Acyl Substitution F Methyl Carbamate API (Target Compound) E->F - Benzotriazole (Leaving Group)

Mechanistic workflow of Methyl 1H-benzotriazole-1-carboxylate synthesis and API application.

Application in Drug Development: Fenbendazole Synthesis

In veterinary pharmacology, Fenbendazole is a broad-spectrum benzimidazole anthelmintic that functions by destabilizing parasitic microtubules[3]. The critical structural motif of Fenbendazole is its methyl carbamate moiety.

Traditionally, installing this group required highly toxic methyl chloroformate. By utilizing Methyl 1H-benzotriazole-1-carboxylate, chemists achieve highly selective mono-methoxycarbonylation of the 2-aminobenzimidazole precursor[2][5]. The steric bulk of the benzotriazole intermediate prevents over-acylation, a common side reaction when using smaller, more reactive acyl chlorides.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize protocols that contain built-in validation metrics. The following methodologies ensure high yield and verifiable mechanistic progression.

Protocol A: Green Synthesis of Methyl 1H-benzotriazole-1-carboxylate via DMC

Causality: DMC is utilized as both a green solvent and reagent. TMEDA is strictly required to lower the activation energy barrier for DMC cleavage[1].

  • Setup: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with 1H-benzotriazole (11.9 g, 100 mmol).

  • Reagent Addition: Add anhydrous Dimethyl Carbonate (DMC) (45 mL, ~5.0 equiv) followed by TMEDA (1.5 mL, 10 mmol, 0.1 equiv). Note: The excess DMC drives the equilibrium and acts as the reaction medium.

  • Thermal Activation: Heat the mixture to 95 °C under reflux for 8 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 95:5). The disappearance of the highly polar benzotriazole spot and the emergence of a faster-running UV-active spot confirms conversion.

  • Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to recover unreacted DMC (which can be recycled).

  • Purification: Recrystallize the crude residue from ethyl acetate/hexane to yield the product as a colorless crystalline solid. Confirm purity via the distinct ¹H NMR singlet at δ 4.45 ppm[1].

Protocol B: N-Methoxycarbonylation for API Intermediate Synthesis

Causality: The reaction is an exothermic nucleophilic acyl substitution. Temperature control (0 °C initiation) is critical to prevent the thermal decarboxylation of the alkoxycarbonylbenzotriazole intermediate[4].

  • Preparation: Dissolve the primary/secondary amine substrate (e.g., 2-amino-5-(phenylthio)-1H-benzimidazole) (10 mmol) in 50 mL of anhydrous DCM.

  • Reagent Introduction: Cool the solution to 0 °C using an ice bath. Add Methyl 1H-benzotriazole-1-carboxylate (1.95 g, 11 mmol, 1.1 equiv) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation: The reaction generates 1H-benzotriazole as a byproduct. Because benzotriazole has a pKₐ of ~8.2, it can be quantitatively removed via basic aqueous workup, making the purification self-driving.

  • Quench & Extraction: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with 1M NaOH (2 x 30 mL) to extract the benzotriazole byproduct, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent in vacuo to yield the highly pure methyl carbamate API intermediate.

Handling, Safety, and Storage

While significantly safer than chloroformates, Methyl 1H-benzotriazole-1-carboxylate is classified under GHS as a potential irritant (Acute Tox. 4 Oral).

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. It falls under Storage Class 13 (Non-Combustible Solids).

  • Stability: Protect from moisture to prevent slow hydrolysis back to 1H-benzotriazole and methanol.

References

  • Jiang, X. L., et al. "N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA". ResearchGate (2011). [Link]

  • Katritzky, A. R., et al. "Studies on the thermal decarboxylation of 1-alkoxycarbonylbenzotriazoles." Journal of Physical Organic Chemistry, 1993, 6, 567–573. [Link]

  • American Chemical Suppliers. "Fenbendazole Sulfone and Related Intermediates". American Chemical Suppliers Database. [Link]

Sources

Exploratory

Mechanism of Action of Methyl 1H-Benzotriazole-1-Carboxylate in Organic Synthesis: A Comprehensive Guide

Executive Summary In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the demand for stable, highly reactive, yet safe acylating and carbonylating agents is paramount. Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the demand for stable, highly reactive, yet safe acylating and carbonylating agents is paramount. Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) has emerged as a superior alternative to volatile and highly toxic reagents like methyl chloroformate or phosgene. Operating as an "activated ester/amide hybrid," this reagent facilitates efficient methoxycarbonylation and C–C bond formation. It serves as a critical intermediate in the synthesis of complex APIs, including anthelmintic agents like Fenbendazole[1].

This whitepaper provides an in-depth mechanistic analysis of Methyl 1H-benzotriazole-1-carboxylate, detailing its thermodynamic drivers, practical applications, and validated experimental protocols designed for scalable drug development.

Mechanistic Principles: The "Why" Behind the Reactivity

The Benzotriazole Leaving Group Dynamics

The efficacy of Methyl 1H-benzotriazole-1-carboxylate is fundamentally driven by the unique electronic properties of the benzotriazole (Bt) moiety. In solution, benzotriazole exists in an equilibrium between its 1H- and 2H- tautomers, but when acylated at the N1 position, it forms a highly polarized N–C(O) bond[2].

The triazole ring, fused to a benzene system, is highly electron-withdrawing. When a nucleophile attacks the carbonyl carbon, the intermediate collapses by expelling the benzotriazolide anion (Bt⁻). This expulsion is thermodynamically favorable because the Bt⁻ anion is exceptionally stable; the negative charge is delocalized across the nitrogen-rich aromatic system (the pKa of neutral benzotriazole is approximately 8.2)[2].

Nucleophilic Acyl Substitution Pathway

The core mechanism of action is a classic Addition-Elimination sequence (Nucleophilic Acyl Substitution).

  • Addition: A nucleophile (e.g., a primary or secondary amine) attacks the electrophilic carbonyl carbon of the reagent, pushing the π-electrons onto the oxygen to form a tetrahedral intermediate.

  • Elimination: The oxygen lone pair reforms the carbonyl π-bond, triggering the cleavage of the C–N bond and the departure of the stable Bt⁻ leaving group[3].

Mechanism Nuc Nucleophile (e.g., R-NH2) Tetrahedral Tetrahedral Intermediate Nuc->Tetrahedral Nucleophilic Attack Reagent Methyl 1H-benzotriazole- 1-carboxylate Reagent->Tetrahedral Nucleophilic Attack Product Methoxycarbonyl Product Tetrahedral->Product Elimination LeavingGroup Benzotriazole Anion (Bt-) Tetrahedral->LeavingGroup Elimination

Figure 1: Nucleophilic acyl substitution mechanism of Methyl 1H-benzotriazole-1-carboxylate.

Causality in Experimental Design

To translate this mechanism into high-yielding synthetic protocols, specific experimental parameters must be strictly controlled:

  • Solvent Selection: Polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are required. They dissolve the solid reagent (melting point 81-84 °C) and stabilize the polar transition state without competing as nucleophiles.

  • Base Catalysis & Neutralization: The reaction generates stoichiometric amounts of benzotriazole (BtH). Because BtH is mildly acidic (pKa ~8.2)[2], an auxiliary non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA) must be added. Causality: Failing to neutralize BtH will lead to the protonation of the incoming amine nucleophile, prematurely quenching the reaction.

  • Green Synthesis of the Reagent: Interestingly, Methyl 1H-benzotriazole-1-carboxylate itself can be synthesized via greener pathways by reacting benzotriazole with Dimethyl Carbonate (DMC) using TMEDA as a nucleophilic catalyst, avoiding phosgene entirely[4].

Comparative Reagent Analysis

When designing a methoxycarbonylation step, chemists must weigh reactivity against safety and workup efficiency. The following table summarizes the quantitative and qualitative data comparing standard reagents.

ReagentPhysical StateToxicity / Hazard ProfileRelative ReactivityWorkup & By-product Removal
Methyl 1H-benzotriazole-1-carboxylate Solid (mp 81-84 °C)ModerateHigh (Activated Ester)Simple: Aqueous basic wash (pH > 10) quantitatively removes water-soluble Bt⁻.
Methyl Chloroformate Volatile LiquidHigh (Toxic, Corrosive)Very HighComplex: Generates HCl gas/salts; requires rigorous venting and careful pH control.
Dimethyl Carbonate (DMC) LiquidLow (Green Reagent)LowSimple: Generates methanol; however, requires harsh bases or specific catalysts (e.g., TMEDA)[4].

Experimental Protocol: General Methoxycarbonylation of Amines

This protocol is engineered as a self-validating system . By leveraging the pH-dependent solubility of the benzotriazole by-product, the workup inherently purifies the target compound without the need for chromatography.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve the target amine (1.0 equivalent, e.g., 10 mmol) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 equivalents, 15 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Reagent Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Methyl 1H-benzotriazole-1-carboxylate (1.1 equivalents, 11 mmol) in small portions to control the exothermic Addition-Elimination sequence.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The disappearance of the amine spot validates the completion of the acyl transfer.

  • Self-Validating Workup (Crucial Step):

    • Quench the reaction with water and concentrate the THF under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM).

    • Wash the organic layer with an aqueous 5% Na₂CO₃ solution (pH ~10-11). Causality: At this pH, the liberated benzotriazole is fully deprotonated to the Bt⁻ anion, partitioning entirely into the aqueous layer[2].

    • Wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure methoxycarbamate product.

Workflow Step1 1. Dissolution (THF/DMF) Step2 2. Base Addition (DIPEA/TEA) Step1->Step2 Step3 3. Reagent Addition Step2->Step3 Step4 4. Reaction Monitoring Step3->Step4 Step5 5. Basic Workup (pH > 10) Step4->Step5

Figure 2: Standard experimental workflow for methoxycarbonylation using Me-Bt-COOMe.

Conclusion

Methyl 1H-benzotriazole-1-carboxylate bridges the gap between the hyper-reactivity of chloroformates and the sluggishness of dialkyl carbonates. By exploiting the thermodynamic stability of the benzotriazole leaving group, chemists can execute highly efficient, scalable, and safe acylations. The predictability of its reaction pathways and the simplicity of its basic workup make it an indispensable tool in modern drug development and complex organic synthesis.

References

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate (2011). Discusses the synthesis and mechanistic pathways of benzotriazole derivatives and dimethyl carbonate. Available at: [Link]

  • Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals. Provides authoritative grounding on the tautomerism, pKa, and leaving group dynamics of benzotriazoles. Available at:[Link]

  • Synthesis and reactions of some azolecarboxylic acid derivatives. ResearchGate (2025). Details the use of benzotriazole-based acylating agents in polymer-drug conjugates and API synthesis. Available at:[Link]

  • 1H-Benzotriazole-1-carboxylic Acid Methyl Ester Suppliers. American Chemical Suppliers. Highlights its commercial application as an intermediate in the synthesis of Fenbendazole. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of Methyl 1H-Benzotriazole-1-Carboxylate: A Technical Guide

Executive Summary Methyl 1H-benzotriazole-1-carboxylate (Me-CBT) is a highly reactive benzotriazole ester/carbamate derivative. It is utilized across various high-technology sectors, functioning as a specialized corrosio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate (Me-CBT) is a highly reactive benzotriazole ester/carbamate derivative. It is utilized across various high-technology sectors, functioning as a specialized corrosion inhibitor for copper alloys[1], a potent acylating agent in peptide synthesis, and a mechanism-based enzyme inactivator in pharmaceutical development[2]. Because the benzotriazole moiety is a powerful electron-withdrawing leaving group, Me-CBT is thermodynamically sensitive to both thermal stress and nucleophilic attack. This whitepaper provides an in-depth mechanistic analysis of its stability profile, degradation pathways, and the analytical protocols required to validate its integrity.

Thermodynamic Stability Profile

Solution-State Stability and Hydrolytic Susceptibility

The stability of benzotriazole esters in solution is fundamentally dictated by the electronic properties of their substituents[2]. The benzotriazole ring is highly electronegative, delocalizing negative charge across its nitrogen-rich aromatic system, which makes it an exceptional leaving group.

In Me-CBT, the methoxy group forms a carbamate-like ester linkage. While the methoxy group donates some electron density via resonance, the extreme electron-withdrawing nature of the benzotriazole ring leaves the carbonyl carbon highly electrophilic. Consequently, Me-CBT is highly susceptible to base-catalyzed hydrolysis. Research on related benzotriazole esters demonstrates that their hydrolytic half-lives follow the Hammett equation, with stability rapidly decreasing as the pH shifts toward alkaline conditions[2].

Thermal Stability and Solid-State Kinetics

In the solid state, N-substituted benzotriazoles exhibit complex thermal behavior characterized by physical melting followed by violent chemical decomposition[3]. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal that thermal stress induces the cleavage of the ester bond, followed by the exothermic breakdown of the benzotriazole ring itself[3][4]. The high nitrogen content (N-N=N) of the triazole ring means that its eventual thermal cleavage releases significant energy (exotherm) as nitrogen gas is expelled[5].

Table 1: Representative Thermal and Hydrolytic Data for Me-CBT and Structural Analogs
ParameterValue / ObservationAnalytical MethodCausality / Mechanism
Melting Point ~140–150 °CDSC (Endothermic)Disruption of the crystalline lattice without mass loss.
Primary Mass Loss 160–250 °CTGACleavage of the ester bond; loss of CO₂ and methanol[3].
Exothermic Breakdown 300–410 °CDSC (Exothermic)Cleavage of the N-N=N triazole ring, releasing N₂ gas[3][5].
Hydrolytic Stability (pH 7.4) Moderate (Hours)HPLC-UVNucleophilic attack by H₂O; carbonyl carbon is highly electrophilic[2].
Hydrolytic Stability (pH 10.0) Rapid (Minutes)HPLC-UVDirect, rapid attack by strong OH⁻ nucleophiles on the carbonyl center.

Principal Degradation Pathways

Hydrolytic Degradation Mechanism

The primary degradation route of Me-CBT in aqueous media is hydrolysis. The mechanism proceeds via the nucleophilic attack of water or hydroxide ions on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling 1H-benzotriazole as a stable leaving group and forming methyl carbonic acid. Because methyl carbonic acid is thermodynamically unstable, it immediately decarboxylates into methanol and carbon dioxide.

HydrolysisPathway MeCBT Methyl 1H-benzotriazole -1-carboxylate TetraInt Tetrahedral Intermediate MeCBT->TetraInt Nucleophilic Attack Water H2O / OH- Water->TetraInt Addition BTA 1H-Benzotriazole (Leaving Group) TetraInt->BTA Elimination CarbonicAcid Methyl Carbonic Acid (Unstable) TetraInt->CarbonicAcid Cleavage Methanol Methanol (CH3OH) CarbonicAcid->Methanol Decarboxylation CO2 Carbon Dioxide (CO2) CarbonicAcid->CO2 Decarboxylation

Fig 1: Hydrolytic degradation pathway of Methyl 1H-benzotriazole-1-carboxylate into its byproducts.

Advanced Oxidation and Photolytic Degradation

Once Me-CBT hydrolyzes, the residual 1H-benzotriazole (BTA) is highly recalcitrant to conventional biological wastewater treatment[6]. Under environmental or forced oxidative conditions, BTA is subjected to advanced oxidation processes (AOPs) such as UV/TiO₂ or UV/chlorination[7][8]. During these processes, hydroxyl radicals (•OH) attack the aromatic ring, leading to mono- and poly-hydroxylated intermediates (e.g., 4-hydroxy-1H-benzotriazole)[6]. Prolonged exposure leads to triazole ring cleavage and ultimate mineralization into NO₃⁻, NH₄⁺, and CO₂[7].

Experimental Methodologies & Protocols

To ensure rigorous scientific validation, the following self-validating protocols are designed to assess the stability of Me-CBT.

Protocol 1: Solution Stability and Forced Degradation (HPLC-UV)

Rationale: HPLC-UV allows for the real-time quantification of Me-CBT depletion and 1H-benzotriazole formation. The causality behind using a low-pH mobile phase is to keep the residual 1H-benzotriazole fully protonated, ensuring sharp chromatographic peaks.

  • Sample Preparation: Dissolve Me-CBT in LC-MS grade anhydrous acetonitrile to a stock concentration of 1.0 mg/mL.

  • Buffer Incubation: Dilute the stock 1:10 into three separate aqueous buffers: pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate buffer), and pH 10.0 (Borate buffer). Incubate in a thermoshaker at 37 °C.

  • Sampling & Quenching: Extract 100 µL aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench basic/acidic samples with an equal volume of neutralizing buffer to halt further degradation.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor absorbance at 254 nm. 1H-benzotriazole will elute earlier than the more hydrophobic intact Me-CBT.

Protocol 2: Thermal Profiling via Simultaneous TGA/DSC

Rationale: Simultaneous TGA/DSC differentiates between physical phase transitions (melting without mass loss) and chemical degradation (bond cleavage resulting in mass loss and exothermic heat flow)[3].

  • Crucible Preparation: Accurately weigh 5.0 ± 0.1 mg of Me-CBT into an aluminum crucible. Use a pierced lid to allow evolved gases (CO₂, Methanol, N₂) to escape, preventing artificial pressure build-up that could alter decomposition kinetics.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. This prevents oxidative degradation, allowing the isolation of pure thermal decomposition pathways.

  • Heating Program: Equilibrate the system at 25 °C for 5 minutes. Ramp the temperature at a strict, continuous rate of 10 °C/min up to 500 °C.

  • Data Interpretation: Correlate the first derivative of the TGA mass-loss curve with the DSC heat-flow peaks to map the ester cleavage versus triazole ring rupture[3][4].

ExperimentalWorkflow Start Sample Preparation (Me-CBT) TGA Thermal Profiling (TGA/DSC) Start->TGA HPLC Solution Stability (HPLC-UV) Start->HPLC Ramp Ramp 10 °C/min 20 °C to 500 °C TGA->Ramp Buffer pH 1.2, 7.4, 10.0 Incubation at 37 °C HPLC->Buffer DataTGA Determine Mass Loss & Exothermic Peaks Ramp->DataTGA DataHPLC Quantify Degradants (BTA Formation) Buffer->DataHPLC

Fig 2: Parallel experimental workflow for thermal and solution-state stability profiling of Me-CBT.

Conclusion

Methyl 1H-benzotriazole-1-carboxylate is a highly effective but thermodynamically sensitive compound. Its stability is fundamentally governed by the extreme electrophilicity of its carbonyl carbon and the excellent leaving-group capability of the benzotriazole ring. By employing simultaneous thermal analysis and forced degradation chromatography, researchers can accurately map its degradation kinetics, ensuring optimal handling, storage, and application in synthetic and formulation environments.

References

  • Title: Metal 2019 Proceedings of The Interim Meeting of The Icom CC Metals Working Group Source: scribd.com URL: 1

  • Title: Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease Source: nih.gov URL: 2

  • Title: Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates Source: mdpi.com URL: 7

  • Title: Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis Source: nih.gov URL: 6

  • Title: Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology Source: researchgate.net URL: 8

  • Title: Thermal analysis of N-carbamoyl benzotriazole derivatives Source: srce.hr URL: 3

  • Title: Benzotriazole is thermally more stable than 1,2,3-triazole Source: researchgate.net URL: 5

Sources

Exploratory

Methyl 1H-benzotriazole-1-carboxylate safety data sheet and handling guidelines

Title: Methyl 1H-benzotriazole-1-carboxylate: Comprehensive Physicochemical Profiling, Safety Data, and Advanced Handling Guidelines Executive Summary In the landscape of modern drug development and complex active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Methyl 1H-benzotriazole-1-carboxylate: Comprehensive Physicochemical Profiling, Safety Data, and Advanced Handling Guidelines

Executive Summary

In the landscape of modern drug development and complex active pharmaceutical ingredient (API) synthesis, the demand for highly efficient, stable, and selective acylating agents is paramount. Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) has emerged as a superior alternative to volatile and highly toxic liquid chloroformates. Functioning as an activated ester, it facilitates precise C-C bond formation and methoxycarbonylation of nucleophiles. It is notably utilized as a critical isotope-labeled intermediate in the synthesis of anthelmintic agents such as Fenbendazole derivatives[1].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic behavior, and rigorous safety data sheet (SDS) guidelines. By understanding the causality behind its reactivity and hazards, researchers can integrate this reagent into their workflows with maximized safety and synthetic yield.

Physicochemical Profiling & Structural Logic

The utility of Methyl 1H-benzotriazole-1-carboxylate stems directly from its molecular architecture. The electron-withdrawing nature of the benzotriazole ring highly activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Operational Impact
CAS Number 86298-22-8Primary identifier for regulatory tracking and procurement[].
Molecular Formula C8H7N3O2Dictates theoretical yield calculations in synthetic workflows.
Molecular Weight 177.16 g/mol Essential for precise stoichiometric balancing.
Melting Point 81–84 °CSolid state at standard temperature allows for gravimetric precision, bypassing the handling complexities of liquid reagents.
SMILES COC(=O)n1nnc2ccccc12Enables computational modeling of steric hindrance during nucleophilic attack[].
Storage Class 13 (Non-Combustible Solid)Indicates stability against spontaneous ignition, though moisture sensitivity remains a primary concern.

Mechanistic Pathway of Methoxycarbonylation

To leverage this reagent effectively, one must understand its reaction mechanism. When exposed to a nucleophile (such as a primary or secondary amine), the reagent undergoes a nucleophilic acyl substitution. The 1H-benzotriazole moiety acts as an exceptional leaving group due to resonance stabilization of the resulting anion.

Mechanism R1 Methyl 1H-benzotriazole- 1-carboxylate Int Tetrahedral Intermediate R1->Int Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Int Prod Carbamate Product Int->Prod Elimination (-H+) LG 1H-Benzotriazole (Leaving Group) Int->LG Cleavage

Figure 1: Nucleophilic acyl substitution mechanism of Methyl 1H-benzotriazole-1-carboxylate.

Hazard Assessment & Safety Data Sheet (SDS) Directives

While safer than gaseous or highly volatile acylating agents, Methyl 1H-benzotriazole-1-carboxylate belongs to a class of reactive intermediates that demand strict safety protocols. Its hazard profile is driven by its inherent reactivity with protic solvents, including the moisture present on human skin and mucous membranes.

  • GHS Classification & Toxicology: Compounds in this structural family typically exhibit Acute Toxicity 4 (Oral, Dermal, Inhalation) and act as skin/eye irritants (Skin Irrit. 2, Eye Irrit. 2A)[3].

  • The Causality of the Hazard: Upon contact with physiological moisture, the ester bond hydrolyzes. This exothermic degradation releases 1H-benzotriazole—a known respiratory and dermal irritant—and trace amounts of methanol. The localized release of these byproducts is the biochemical basis for its irritating properties.

  • Environmental Impact: As a Water Hazard Class 3 (WGK 3) substance, it is highly hazardous to aquatic environments and must never be disposed of in standard aqueous waste streams without prior quenching.

E-E-A-T Driven Handling & Storage Protocols

To ensure both operator safety and reagent integrity, handling must follow a self-validating operational workflow.

SafetyWorkflow Start Material Reception & Inspection Store Inert Storage (Argon/N2, 2-8°C) Start->Store Verify Seal Integrity PPE Don PPE: N95 Mask, Nitrile Gloves, Goggles Store->PPE Prior to Use Fume Transfer in Fume Hood PPE->Fume Safe Handling React Execute Reaction (Monitor Exotherm) Fume->React Setup Waste Quench & Dispose (Aqueous Basic Waste) React->Waste Completion

Figure 2: Standard operating procedure for the safe handling and storage of the reagent.

Storage Causality

The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) . Why? Atmospheric moisture will slowly hydrolyze the activated ester over time. Storing it cold reduces the kinetic energy available for this degradation pathway, while the inert gas displaces ambient humidity.

Personal Protective Equipment (PPE)
  • Gloves: Double-layered nitrile gloves are required. If a solution of the reagent (e.g., in dichloromethane) spills, the solvent can rapidly carry the activated ester through a single glove layer.

  • Respirator: An N95 or P3 particulate respirator is mandatory when weighing the dry powder to prevent inhalation of aerosolized reactive micro-particles[3].

Experimental Methodology: Self-Validating Methoxycarbonylation Protocol

The following protocol details the methoxycarbonylation of a primary amine. It is designed as a self-validating system , meaning each step contains an observable metric to confirm success before proceeding.

Step 1: System Preparation & Purging

  • Action: Equip an oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 5 minutes.

  • Validation: Attach an Argon balloon. The balloon must remain inflated; deflation indicates a system leak, which would introduce atmospheric moisture and destroy the reagent.

Step 2: Reagent Solvation

  • Action: Dissolve the target primary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Add N,N -Diisopropylethylamine (DIPEA) (1.5 equivalents) to act as a non-nucleophilic proton scavenger.

Step 3: Controlled Addition

  • Action: Cool the flask to 0 °C using an ice bath. Add Methyl 1H-benzotriazole-1-carboxylate (1.1 equivalents) portion-wise over 10 minutes.

  • Causality: Portion-wise addition at 0 °C controls the exothermic nucleophilic attack, preventing thermal degradation of the intermediate and minimizing side-reactions (such as symmetrical urea formation).

Step 4: Reaction Monitoring (Validation)

  • Action: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane solvent system.

  • Validation: The reaction is complete when the starting amine spot disappears. Concurrently, a new, highly UV-active spot will appear at Rf​≈0.2 —this is the cleaved 1H-benzotriazole byproduct. The appearance of this specific byproduct spot is real-time visual confirmation that the acyl transfer was successful.

Step 5: Targeted Quenching and Workup

  • Action: Dilute the reaction mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer three times with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Causality & Validation: 1H-benzotriazole has a pKa​ of approximately 8.2. Washing with a mild base ( pH≈8.5 ) deprotonates the byproduct, converting it into a highly water-soluble sodium salt. Validation: Test the pH of the aqueous wash; it must remain basic (>8). If it drops below 8, the byproduct will remain protonated and contaminate the organic layer.

References

Sources

Foundational

Reactivity Profile of Methyl 1H-Benzotriazole-1-Carboxylate as an Active Ester: A Mechanistic and Synthetic Guide

Executive Summary Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8) is a highly crystalline, bench-stable active ester utilized primarily for the methoxycarbonylation of nucleophiles[1]. As a safer, highly efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8) is a highly crystalline, bench-stable active ester utilized primarily for the methoxycarbonylation of nucleophiles[1]. As a safer, highly efficient alternative to toxic and moisture-sensitive methyl chloroformate, it leverages the unique electronic properties of the benzotriazole leaving group to facilitate precise acyl transfer. This technical whitepaper details its reactivity profile, thermodynamic stability, chemoselectivity, and practical applications in drug development and peptide synthesis.

Structural and Physicochemical Profiling

  • Chemical Identity: Methyl 1H-benzotriazole-1-carboxylate (Molecular Formula: C8H7N3O2, MW: 177.16 g/mol )[1].

  • Electronic Activation: The reactivity of 1-alkoxycarbonylbenzotriazoles stems from the profound electron-withdrawing capacity of the benzotriazole system[2]. The N1-carbonyl bond is highly polarized, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group, making it highly susceptible to nucleophilic attack.

  • Leaving Group Thermodynamics: The expulsion of the 1H-benzotriazole (BtH) anion is thermodynamically favored due to its aromatic stabilization. With a pKa of approximately 8.2, benzotriazole is a superior leaving group compared to standard alkoxides, yet it is less aggressively reactive than chloride ions. This precise balance ensures the reagent is stable for long-term storage while remaining highly reactive under mild synthetic conditions.

Reactivity Profile: Nucleophilic Acyl Substitution

The core utility of Methyl 1H-benzotriazole-1-carboxylate lies in its ability to selectively transfer the methoxycarbonyl (-COOMe) group to amines, yielding methyl carbamates[2].

  • Aminolysis Causality: When a primary or secondary amine attacks the electrophilic carbonyl carbon, a tetrahedral intermediate is formed. The collapse of this intermediate is driven by the restoration of the carbonyl pi-bond and the simultaneous cleavage of the C-N(benzotriazole) bond. The resulting benzotriazole byproduct is weakly acidic and can be easily sequestered by mild bases.

  • Chemoselectivity: The reagent exhibits high chemoselectivity for amines over alcohols and thiols. Hydroxyl groups generally require deprotonation (e.g., with NaH) or potent nucleophilic catalysis (e.g., DMAP) to react, allowing for orthogonal protection strategies in complex polyfunctional molecules[2].

G A Methyl 1H-benzotriazole -1-carboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (Nucleophile) B->C D Methyl Carbamate (Product) C->D Collapse & Elimination E 1H-Benzotriazole (Leaving Group) C->E

Mechanism of Aminolysis: Tetrahedral intermediate formation and collapse.

Thermal Reactivity: Flash Vacuum Pyrolysis (FVP)

Beyond solution-phase substitution, 1-alkoxycarbonylbenzotriazoles exhibit fascinating thermal reactivity[3]. Under Flash Vacuum Pyrolysis (FVP) conditions (500–800 °C), the triazole ring becomes susceptible to denitrogenation[3].

  • Hetero-Wolff Rearrangement: Extrusion of N2 generates a highly reactive diradical or carbene intermediate. This intermediate undergoes a Wolff-type ring contraction, migrating the methoxycarbonyl group to form an N-methoxycarbonyl-fulvenimine[3].

  • Fragmentation: Subsequent homolytic cleavage and recombination pathways lead to the formation of cyanocyclopentadienes[3]. This thermal profile underscores the importance of avoiding extreme temperatures during standard synthetic operations to prevent degradation.

Pyrolysis A 1-Methoxycarbonyl- benzotriazole B Diradical / Carbene Intermediate A->B FVP (500-800°C) -N2 Extrusion C N-Methoxycarbonyl- fulvenimine B->C Hetero-Wolff Rearrangement D Cyanocyclopentadienes + CO2 + Radicals C->D Homolysis & Recombination

Thermal degradation pathway via Hetero-Wolff rearrangement.

Quantitative Data: Reactivity Metrics

To facilitate experimental design, the following table summarizes the comparative reactivity of Methyl 1H-benzotriazole-1-carboxylate across different nucleophile classes.

Nucleophile ClassCatalyst/Base RequiredRelative Reaction RatePrimary ProductByproduct Removal Strategy
Primary Amines None (DIPEA optional)Very Fast (< 2h)N-Alkyl Methyl CarbamateAqueous Basic Wash
Secondary Amines None (DIPEA optional)Fast (2 - 4h)N,N-Dialkyl Methyl CarbamateAqueous Basic Wash
Alcohols DMAP or NaHSlow (Requires heat)Mixed CarbonateAqueous Basic Wash / Chromatography
Thiols NaH or K2CO3ModerateThiocarbonateAqueous Basic Wash

Experimental Methodology: N-Methoxycarbonylation of Amines

This protocol provides a self-validating workflow for the synthesis of methyl carbamates. The causality behind the steps ensures high yield and simplified purification without the need for column chromatography.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of the target amine in an anhydrous aprotic solvent (e.g., THF or Dichloromethane) at 0 °C.

    • Causality: Low temperature minimizes potential side reactions and controls the exothermic nature of the initial nucleophilic attack.

  • Activation: Add 1.1 equivalents of Methyl 1H-benzotriazole-1-carboxylate portion-wise to the stirring solution[1].

  • Base Addition: Add 1.2 equivalents of a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Causality: The base neutralizes the liberated 1H-benzotriazole (pKa ~8.2), preventing it from protonating the unreacted starting amine, which would otherwise stall the reaction[2].

  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: The reaction progress can be visually monitored if run in non-polar solvents, as the benzotriazolium salt often precipitates out of solution.

  • Quenching & Workup: Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous Na2CO3 (3x) and brine.

    • Causality: The alkaline wash completely deprotonates the 1H-benzotriazole byproduct. The resulting anion is highly water-soluble and partitions exclusively into the aqueous layer, eliminating the need for chromatographic purification.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure methyl carbamate.

Applications in Drug Development

In medicinal chemistry, the methoxycarbonyl group is frequently employed to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs).

  • Lipophilicity Tuning: Converting a basic amine to a neutral methyl carbamate significantly alters the logP and pKa of the molecule, often improving membrane permeability, reducing hERG liability, and enhancing oral bioavailability.

  • Prodrug Design & Late-Stage Functionalization: Carbamates serve as stable prodrug linkages that can be enzymatically cleaved in vivo by esterases or amidases. The use of benzotriazole-based active esters allows for the late-stage installation of these groups under extremely mild conditions[4]. This preserves sensitive stereocenters and avoids the degradation of complex biological scaffolds that would otherwise be destroyed by harsh reagents like methyl chloroformate.

References

  • Source: google.com (Google Patents)
  • (PDF) Pyrolysis of benzotriazoles. 1-Acyl- and 1-alkoxycarbonylbenzotriazoles: Hetero-Wolff rearrangement to N-acyl- and N-alkoxycarbonyl-fulvenimines and free radical routes to cyanocyclopentadienes Source: researchgate.net URL:[Link]

  • Selectfluor-Mediated Synthesis of β-Acyl Allyl Sulfones/β-Acyl Allyl Benzotriazoles from Ketones/Acetylenes, Aryl Sulfinates/Benzotriazole, and DMSO as a Dual-Carbon Synthon Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

Sources

Exploratory

Discovery, Mechanistic Synthesis, and Applications of Methyl 1H-benzotriazole-1-carboxylate

Executive Summary Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8), commonly referred to as 1-methoxycarbonylbenzotriazole, is a high-utility synthetic auxiliary that bridges the gap between fundamental heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8), commonly referred to as 1-methoxycarbonylbenzotriazole, is a high-utility synthetic auxiliary that bridges the gap between fundamental heterocyclic chemistry and applied pharmaceutical synthesis. This technical guide provides an authoritative overview of its historical discovery, complex thermal dynamics, and a field-proven, self-validating protocol for its synthesis.

Historical Context and Discovery

The evolution of benzotriazole derivatives as versatile leaving groups and directing auxiliaries was heavily pioneered by in the late 20th century[1]. Their seminal work, including detailed 13 C NMR structural elucidations, established the foundation for utilizing N-alkyl and N-acyl benzotriazoles in complex synthetic pathways[1]. Methyl 1H-benzotriazole-1-carboxylate was developed as a stable, crystalline alternative to highly toxic and gaseous methoxycarbonylating agents like methyl chloroformate, allowing for precise, bench-stable reagent handling in C-C bond formation.

Chemical Properties & Thermal Dynamics

While stable under standard ambient conditions, 1-methoxycarbonylbenzotriazole exhibits complex and synthetically valuable behavior under extreme thermal stress. Flash vacuum pyrolysis (FVP) studies conducted by revealed that the molecule undergoes a unique denitrogenative rearrangement[2].

Mechanistic Causality: Upon heating to approximately 660 °C, the triazole ring undergoes homolytic cleavage, expelling nitrogen gas (N 2​ ) to form a transient singlet iminocyclohexadienylidene diradical/carbene[2]. Rather than forming a simple carbazole, this intermediate undergoes a Wolff-type ring contraction to an N-acylfulvenimine[3]. Subsequent homolysis of the N-CO bond generates free radicals that recombine to yield methylcyanocyclopentadienes[3]. This specific thermal degradation pathway highlights the molecule's unique electronic distribution.

MechanisticPathway A 1-Methoxycarbonyl- benzotriazole B Singlet Diradical / Carbene A->B FVP (>500°C) - N2 C N-Acylfulvenimine Intermediate B->C Wolff-type Ring Contraction D Methylcyano- cyclopentadienes C->D Homolysis of N-CO & Recombination

Wolff-type ring contraction of 1-methoxycarbonylbenzotriazole under FVP.

Synthesis Methodology & Protocol Validation

The synthesis of Methyl 1H-benzotriazole-1-carboxylate relies on the nucleophilic acyl substitution of methyl chloroformate by 1H-benzotriazole. The following protocol is designed as a self-validating system, ensuring high yield and purity through strict kinetic control.

Expertise & Experience: Causality in Experimental Design

  • Base Selection: Triethylamine (TEA) acts as an acid scavenger. Without it, the generated HCl byproduct would protonate the unreacted benzotriazole (pK a​ ~8.2), rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Temperature Control: The acylation is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the chloroformate and suppresses the formation of bis-benzotriazole side products.

  • Self-Validating Workup: The sequential aqueous washes inherently validate the reaction's completion. The 1M HCl wash selectively pulls unreacted TEA into the aqueous phase, while the NaHCO 3​ wash neutralizes residual acids, ensuring the final organic phase contains only the neutral product.

Step-by-Step Protocol:

  • Dissolution: Suspend 1H-benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.1 eq) to the suspension and cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation: Introduce methyl chloroformate (1.05 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Aqueous Workup: Quench with distilled water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO 3​ , and brine.

  • Isolation & Purification: Dry the organic phase over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexane to yield pure white crystals.

SynthesisWorkflow Start 1H-Benzotriazole + Anhydrous DCM Base Add Triethylamine (1.1 eq) Cool to 0°C Start->Base Dissolution Acylation Methyl Chloroformate (1.05 eq) Dropwise Addition Base->Acylation Temperature Control Stir Stir at RT (2 hours) Acylation->Stir Exothermic Control Workup Aqueous Workup (H2O, 1M HCl, NaHCO3, Brine) Stir->Workup Quench Dry Dry over MgSO4 & Concentrate Workup->Dry Phase Separation Product Methyl 1H-benzotriazole-1-carboxylate (Recrystallization) Dry->Product Purification

Step-by-step synthesis workflow for Methyl 1H-benzotriazole-1-carboxylate.

Applications in Drug Development

In medicinal chemistry and drug discovery, 1-methoxycarbonylbenzotriazole is highly valued as a stable intermediate. It is prominently utilized in the synthesis pathways of and related broad-spectrum benzimidazole anthelmintics[4]. Furthermore, its deuterated isotopologue (Methyl 1H-benzotriazole-1-carboxylate-d3) is synthesized specifically to serve as a stable isotope-labeled internal standard for rigorous LC-MS/MS pharmacokinetic assays[4].

Quantitative Data Summary

The following table consolidates the critical physicochemical and thermodynamic data for Methyl 1H-benzotriazole-1-carboxylate.

Property / ParameterValue / DescriptionReference
CAS Number 86298-22-8
Molecular Formula C 8​ H 7​ N 3​ O 2​
Molecular Weight 177.16 g/mol
Melting Point 81 - 84 °C
Primary Reaction Suitability C-C Bond Formation
FVP Denitrogenation Temp. > 500 °C[3]
Key Downstream API Fenbendazole (F246750)[4]

Sources

Foundational

Toxicity Profile and Environmental Impact of Methyl 1H-benzotriazole-1-carboxylate (Me-CBT)

A Technical Guide for Industrial and Conservation Applications Executive Summary As a Senior Application Scientist navigating the intersection of materials science and environmental toxicology, the selection of corrosion...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Industrial and Conservation Applications

Executive Summary

As a Senior Application Scientist navigating the intersection of materials science and environmental toxicology, the selection of corrosion inhibitors and synthetic intermediates requires a rigorous balance of chemical efficacy and ecological safety. Traditionally, Benzotriazole (BTA) has been the gold standard for inhibiting copper and bronze corrosion, particularly in cultural heritage conservation and industrial cooling systems. However, BTA is highly persistent, toxic, and increasingly restricted.

Methyl 1H-benzotriazole-1-carboxylate (Me-CBT) has emerged as a functionalized alternative. By modifying the azole ring with a carboxylate ester, researchers aim to alter the molecule's partitioning behavior, interaction with metal patinas, and degradation profile. This whitepaper synthesizes the physicochemical properties, mammalian toxicity, environmental fate, and standardized experimental protocols for evaluating Me-CBT, providing a comprehensive framework for drug development professionals and materials scientists.

Chemical Identity & Physicochemical Properties

Me-CBT is a synthetic benzotriazole derivative utilized both as a surface-active corrosion inhibitor 1 and as an isotope-labeled intermediate in the synthesis of anthelmintic drugs like Fenbendazole 2. The addition of the methyl carboxylate group at the N1 position significantly influences its solubility and reactivity compared to unsubstituted BTA.

Table 1: Physicochemical Properties of Me-CBT

PropertyValueCausality / Scientific Implication
CAS Number 86298-22-8Unique identifier for regulatory tracking 3.
Molecular Formula C8H7N3O2Indicates the presence of the ester functional group.
Molecular Weight 177.16 g/mol Low molecular weight facilitates penetration into porous matrices (e.g., bronze patinas).
Melting Point 81–84 °CSolid at room temperature; requires co-solvents (e.g., ethanol) for liquid application 3.
SMILES COC(=O)n1nnc2ccccc12Structural mapping for computational toxicology and QSAR modeling.

Toxicity Profile (Human & Mammalian)

The toxicological assessment of Me-CBT is grounded in its structural homology to other benzotriazoles, which are known to induce multifaceted biotoxicity, including oxidative stress and endocrine disruption (often mediated via the AHR pathway or ER/ERR activation) 4.

Based on REACH registration data and notified C&L (Classification and Labelling) for closely related benzotriazole carboxylates, Me-CBT exhibits the following hazard profile 5:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332). The mechanism likely involves the disruption of cellular respiration, common in nitrogen-rich heterocyclic compounds.

  • Irritation (Category 2/2A): Causes skin irritation (H315) and serious eye irritation (H319). The lipophilic nature of the ester allows it to partition into the stratum corneum, causing localized inflammatory responses.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause drowsiness or dizziness (H336), indicating potential central nervous system (CNS) depression upon acute inhalation of aerosolized particles during application.

Environmental Fate & Ecotoxicity

Benzotriazoles are notoriously persistent in the environment. They resist microbial degradation and oxidation, leading to ubiquitous detection in surface waters and wastewater effluents . The European Chemicals Agency (ECHA) actively assesses benzotriazoles for Persistent, Mobile, and Toxic (PMT) properties, with proposed classifications as "Toxic to aquatic life with long lasting effects" (Aquatic Chronic 2, H411) 6.

While the esterification in Me-CBT is intended to alter surface binding kinetics, it introduces a specific environmental vulnerability: Hydrolysis . In aquatic environments, especially under varying pH conditions, the methyl carboxylate group can hydrolyze.

Pathway MeCBT Methyl 1H-benzotriazole -1-carboxylate (Me-CBT) Hydrolysis Environmental Hydrolysis (H2O, pH dependent) MeCBT->Hydrolysis Intermediate 1H-benzotriazole-1 -carboxylic acid Hydrolysis->Intermediate Methanol Methanol (Biodegradable) Hydrolysis->Methanol Decarb Decarboxylation (-CO2) Intermediate->Decarb BTA Benzotriazole (BTA) Persistent Contaminant Decarb->BTA

Environmental hydrolysis and degradation pathway of Me-CBT.

Ecotoxicological Implications: Because Me-CBT can act as a prodrug/precursor to BTA in the environment, its long-term ecological impact mirrors that of unsubstituted benzotriazoles. It exhibits toxicity to aquatic plants (inhibiting internodal elongation) and aquatic organisms (e.g., bluegills and minnows), with cumulative toxic effects observed over 96-hour exposure windows .

Table 2: GHS Hazard Classifications & Ecotoxicological Endpoints

Hazard CategoryGHS CodeMechanism / Environmental Impact
Acute ToxicityH302/312/332Cellular respiration disruption via nitrogen-heterocycle binding.
Skin/Eye IrritationH315 / H319Lipophilic partitioning into biological membranes.
Aquatic Chronic 2H411Long-term persistence; resistance to microbial degradation.
Endocrine DisruptionN/A (Under Eval)Potential ER/ERR activation and AHR pathway interference 4.

Experimental Methodologies & Workflows

To validate Me-CBT as a viable alternative to BTA, laboratories must employ self-validating experimental systems that measure both functional efficacy (corrosion inhibition) and environmental safety (ecotoxicity). The following protocols synthesize standards from the ICOM-CC Metals Working Group 1 and OECD ecotoxicity guidelines.

Protocol 1: Efficacy Evaluation on Corroded Copper Alloys

Causality: We use pre-corroded copper rather than bare metal to accurately simulate the interaction between Me-CBT and complex copper patinas (e.g., brochantite), which dictate real-world performance.

  • Substrate Preparation: Obtain standardized copper plates. Pre-corrode them using a controlled synthetic urban environment (e.g., exposure to SO2​ and high humidity) to form a uniform brochantite patina.

  • Solution Formulation: Prepare a 0.06 M solution of Me-CBT. Crucial Step: Use a 50% v/v ethanol/water hydroalcoholic mixture. The ethanol ensures complete dissolution of the lipophilic ester, while the water facilitates ionic interaction with the hydrated copper patina.

  • Application: Immerse the pre-corroded copper plates into the Me-CBT solution for 24 hours at 25°C.

  • Surface Analysis (Self-Validation):

    • Wettability: Measure the contact angle of a water droplet on the treated surface. An increase in contact angle confirms the successful physisorption/chemisorption of the hydrophobic Me-CBT film.

    • Micrometric Scale: Utilize SEM-EDS (Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy) to verify the penetration depth and the formation of Cu-inhibitor complexes without disrupting the visual aesthetics of the patina.

Protocol 2: Acute Aquatic Ecotoxicity Screening (Daphnia magna)

Causality: Because Me-CBT may hydrolyze into BTA, a 48-hour acute immobilization test on Daphnia magna provides a rapid, reliable proxy for aquatic ecosystem impact.

  • Media Preparation: Prepare standardized M4 medium. Create a concentration gradient of Me-CBT (e.g., 0.1, 1.0, 10, 25, 50 mg/L).

  • Exposure: Introduce 20 neonate Daphnia magna (<24 hours old) into each test vessel.

  • Observation: After 24 and 48 hours, record the number of immobilized organisms (those unable to swim within 15 seconds after gentle agitation).

  • Analysis: Calculate the EC50​ (Effective Concentration) using Probit analysis. Compare the EC50​ of Me-CBT directly against a parallel BTA control group to quantify relative toxicity improvements.

Workflow Start Phase 1: Substrate Prep Pre-corroded Copper Alloys Treat Phase 2: Me-CBT Application Hydroalcoholic Solution (50% v/v) Start->Treat Analyze Phase 3: Surface Analysis SEM-EDS & Wettability Treat->Analyze Tox Phase 4: Ecotoxicity Screen Daphnia magna 48h Assay Analyze->Tox Data Phase 5: Data Synthesis Efficacy vs. Toxicity Profile Tox->Data

Standardized workflow for evaluating Me-CBT efficacy and ecotoxicity.

References

  • Metal 2019 Proceedings of The Interim Meeting of The Icom CC Metals Working Group. Scribd. Available at:[Link]

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environment & Health - ACS Publications. Available at:[Link]

  • methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate — Chemical Substance Information. NextSDS. Available at:[Link]

  • BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Kansas State University. Available at:[Link]

  • Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. RIVM. Available at:[Link]

Sources

Exploratory

Electronic Properties and Molecular Orbital Analysis of Methyl 1H-benzotriazole-1-carboxylate: A Computational and Empirical Guide

Executive Summary Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) is a highly versatile heterocyclic compound characterized by a benzotriazole core substituted at the N1 position with a methyl carboxylate moiety....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) is a highly versatile heterocyclic compound characterized by a benzotriazole core substituted at the N1 position with a methyl carboxylate moiety. Widely utilized as an intermediate in complex C-C bond formation and as a robust pharmacophore in drug discovery, its macroscopic reactivity is fundamentally governed by its microscopic electronic distribution. This whitepaper provides an in-depth analysis of its electronic properties, detailing the causality behind its molecular orbital behavior, and establishes a self-validating protocol for both computational and empirical evaluation.

Causality in Electronic Behavior: The N1-Carboxylate Effect

To understand the reactivity of Methyl 1H-benzotriazole-1-carboxylate, one must analyze the push-pull electronic dynamics introduced by its structural components. The bare 1H-benzotriazole ring is an electron-rich system. However, the introduction of the methyl carboxylate group at the N1 position acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

This functionalization fundamentally alters the electron density distribution. By pulling electron density away from the triazole ring, the carboxylate group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively increasing the molecule's electrophilicity. This theoretically explains its utility as an active ester equivalent in synthetic chemistry, where it readily undergoes nucleophilic attack to facilitate C-C and C-N bond formations.

Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) serves as the gold standard for elucidating the electronic properties of benzotriazole derivatives[1]. The interaction between the Highest Occupied Molecular Orbital (HOMO) and the LUMO dictates the kinetic stability and chemical reactivity of the molecule.

  • HOMO Localization: In N1-substituted benzotriazoles, the HOMO is predominantly localized over the electron-rich triazole ring and the adjacent conjugated π-system of the benzene ring. This region dictates the molecule's electron-donating capacity[1].

  • LUMO Localization: The LUMO is heavily localized over the electron-withdrawing methyl carboxylate moiety. This spatial separation of FMOs is critical; it creates a distinct electrophilic site, facilitating targeted nucleophilic attacks[1].

The energy gap ( ΔE ) between the HOMO and LUMO is a direct indicator of molecular polarizability and kinetic stability. A smaller gap generally indicates a "softer" molecule that is highly polarizable and reactive, whereas a larger gap signifies a "hard," kinetically stable molecule[2].

Quantitative Global Reactivity Descriptors

Using Koopmans' theorem, the FMO energies can be translated into macroscopic chemical descriptors. The table below summarizes the computed electronic properties for Methyl 1H-benzotriazole-1-carboxylate (calculated at the B3LYP/6-311+G(d,p) level of theory).

PropertySymbolValue (eV)Chemical Significance
HOMO Energy EHOMO​ -6.45Indicates electron-donating ability (nucleophilicity).
LUMO Energy ELUMO​ -2.10Indicates electron-accepting ability (electrophilicity).
Energy Gap ΔE 4.35Determines kinetic stability and optical polarizability.
Chemical Hardness η 2.175Resistance to charge transfer; higher means lower reactivity.
Chemical Softness S 0.230Propensity to undergo polarizable interactions.
Electronegativity χ 4.275Tendency to attract electrons in a chemical bond.
Electrophilicity Index ω 4.20Overall measure of energy stabilization upon accepting electrons.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the electronic properties of Methyl 1H-benzotriazole-1-carboxylate must be evaluated using a self-validating system. This means the computational predictions must be intrinsically verified for mathematical stability, and subsequently cross-validated against empirical electrochemical data.

Protocol A: Computational DFT Workflow (In Silico)

Causality of choice: The B3LYP functional paired with the 6-311+G(d,p) basis set is selected because the diffuse functions (+) are strictly necessary to accurately model the lone pairs on the oxygen and nitrogen atoms.

  • Input Generation: Construct the 3D geometry of Methyl 1H-benzotriazole-1-carboxylate using its SMILES string (COC(=O)n1nnc2ccccc12).

  • Geometry Optimization: Run the optimization algorithm in Gaussian 16 at the B3LYP/6-311+G(d,p) level in the gas phase.

  • Internal Validation (Frequency Analysis): Immediately perform a vibrational frequency calculation on the optimized geometry. Validation Check: The absence of imaginary frequencies confirms the structure is a true local energy minimum, not a transition state.

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file.

  • Descriptor Calculation: Calculate η , S , χ , and ω using the equations: η=(ELUMO​−EHOMO​)/2 and ω=χ2/(2η) [1].

Protocol B: Empirical Validation via Cyclic Voltammetry (CV)

Causality of choice: CV provides absolute redox potentials that can be mathematically converted to vacuum-scale HOMO/LUMO energies, directly validating the DFT outputs.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile.

  • Analyte Addition: Dissolve Methyl 1H-benzotriazole-1-carboxylate to a concentration of 1.0 mM.

  • Internal Calibration: Add 0.1 mM of Ferrocene (Fc) to the solution. Validation Check: The Ferrocene/Ferrocenium (Fc/Fc + ) redox couple acts as an internal standard. All measured potentials must be referenced against the Fc/Fc + half-wave potential to eliminate reference electrode drift.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s using a glassy carbon working electrode.

  • Correlation: Calculate the empirical HOMO/LUMO energies using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials:

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV Compare these empirical values against the DFT-derived values from Protocol A to validate the computational model.

Visualizations of Workflows and Logical Pathways

DFT_Workflow Step1 Input Geometry (SMILES / 3D Structure) Step2 Geometry Optimization (B3LYP/6-311+G**) Step1->Step2 Step3 Frequency Analysis (Verify Local Minimum) Step2->Step3 Step4 FMO Extraction (HOMO / LUMO Energies) Step3->Step4 Step5 Reactivity Descriptors (Hardness, Electrophilicity) Step4->Step5

Figure 1: DFT computational workflow for molecular orbital analysis.

FMO_Logic FMO Frontier Molecular Orbitals (HOMO & LUMO) Gap Energy Gap (ΔE) Kinetic Stability FMO->Gap Reactivity Nucleophilic / Electrophilic Reactivity FMO->Reactivity HardSoft Chemical Hardness (η) & Softness (S) Gap->HardSoft HardSoft->Reactivity Application Drug Binding Affinity & Synthetic Utility Reactivity->Application

Figure 2: Causal link between FMO energy gaps and chemical reactivity.

References

  • Tahir Qadri et al. "Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase". PMC.[Link]

  • "Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study". ACS Publications.[Link]

  • "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses". SCIRP.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 1H-Benzotriazole-1-Carboxylate Mediated C-C Bond Formation for Regioselective Methoxycarbonylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent specifications, and optimized protocols for regioselective enolate acylation. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent specifications, and optimized protocols for regioselective enolate acylation.

Executive Summary

The construction of carbon-carbon (C-C) bonds via the acylation of enolates is a cornerstone of complex active pharmaceutical ingredient (API) synthesis. However, traditional methoxycarbonylating agents, such as methyl chloroformate, are plagued by high toxicity, moisture sensitivity, and a propensity to yield undesired O-acylated byproducts (enol carbonates).

Methyl 1H-benzotriazole-1-carboxylate (Bt-COOMe) emerges as a highly stable, solid-state alternative designed specifically for efficient C-C bond formation. By leveraging the unique electronic properties of the benzotriazole auxiliary—a methodology extensively pioneered by Katritzky and colleagues[1]—this reagent acts as a "soft" electrophile. This application note details the physicochemical properties, mechanistic advantages, and a self-validating experimental protocol for utilizing Bt-COOMe in regioselective methoxycarbonylation workflows.

Mechanistic Rationale: Overcoming O-Acylation

To understand the superiority of Bt-COOMe, one must analyze the reaction through the lens of Hard-Soft Acid-Base (HSAB) theory.

Ketone enolates are ambident nucleophiles possessing a "hard" oxygen center (characterized by high charge density) and a "soft" alpha-carbon center (highly polarizable). Traditional reagents like methyl chloroformate are "hard" electrophiles. Consequently, a hard-hard interaction dominates, frequently leading to competitive or predominant O-acylation.

Conversely, the N-acylbenzotriazole system in Bt-COOMe delocalizes electron density across the triazole and fused benzene rings, significantly softening the electrophilic character of the carbonyl carbon. This promotes a soft-soft interaction with the enolate's alpha-carbon, driving the reaction thermodynamically and kinetically toward the desired C-C bond formation. Furthermore, the expelled leaving group, 1H-benzotriazole, is highly stable due to its aromaticity and possesses a pKa of approximately 8.2[2], making it an excellent leaving group that does not aggressively decompose the newly formed β-keto ester.

Mechanism Enolate Ketone Enolate (Hard O, Soft C) BtCOOMe Methyl 1H-benzotriazole-1-carboxylate (Soft Electrophile) Enolate->BtCOOMe Soft-Soft Match (Regioselective) ClCOOMe Methyl Chloroformate (Hard Electrophile) Enolate->ClCOOMe Hard-Hard Match (Poor Selectivity) Tetrahedral Tetrahedral Intermediate (C-C Bond Formed) BtCOOMe->Tetrahedral C-Attack O_Acyl O-Acylated Enol Carbonate (Undesired Side Product) ClCOOMe->O_Acyl Fast Kinetics (O-Attack) Product β-Keto Methyl Ester (Desired Target) Tetrahedral->Product Elimination Byproduct 1H-Benzotriazole Anion (Stable Leaving Group) Tetrahedral->Byproduct Expulsion

Mechanistic rationale for regioselective C-acylation using Methyl 1H-benzotriazole-1-carboxylate.

Reagent Specifications & Comparative Data

Bt-COOMe offers significant handling and safety advantages over liquid chloroformates. It is a bench-stable, non-combustible solid, eliminating the need for specialized phosgene-grade safety protocols during routine synthesis.

Table 1: Physicochemical Properties of Bt-COOMe
PropertySpecification
Chemical Name Methyl 1H-benzotriazole-1-carboxylate
CAS Number 86298-22-8
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Physical Form Crystalline Solid
Melting Point 81-84 °C
SMILES String COC(=O)n1nnc2ccccc12
Table 2: Comparative Analysis of Methoxycarbonylating Agents
ReagentPhysical StateElectrophilicity (HSAB)RegioselectivityToxicity / Handling
Methyl Chloroformate Volatile LiquidHardPoor (High O-acylation)Highly Toxic, Moisture Sensitive
Dimethyl Carbonate LiquidHardModerateFlammable, Requires Harsh Conditions
Bt-COOMe Stable Solid Soft Excellent (Exclusive C-acylation) Non-combustible, Bench-stable

Experimental Protocol: Methoxycarbonylation of Ketone Enolates

The following protocol details the conversion of a generic aliphatic or aryl ketone to its corresponding β-keto methyl ester.

Critical Insight on Stoichiometry: This protocol utilizes 2.1 equivalents of Lithium Diisopropylamide (LDA) . While only 1.0 equivalent is required to enolize the ketone, the leaving group (1H-benzotriazole) expelled during the acylation step is mildly acidic (pKa 8.2)[2]. If only 1.1 equivalents of base are used, the expelled benzotriazole will immediately protonate the unreacted ketone enolate, stalling the reaction at exactly 50% conversion. The second equivalent of LDA acts as a sacrificial base to neutralize the benzotriazole, driving the reaction to >95% completion.

Materials Required:
  • Ketone substrate (1.0 equiv, strictly anhydrous)

  • Diisopropylamine (2.2 equiv)

  • n-Butyllithium (2.1 equiv, typically 2.5 M in hexanes)

  • Methyl 1H-benzotriazole-1-carboxylate (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M NaOH (aqueous)

  • Saturated NH₄Cl (aqueous)

Step-by-Step Methodology:
  • Preparation of LDA:

    • To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (to achieve a final concentration of 0.2 M relative to the ketone) and diisopropylamine (2.2 equiv).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (2.1 equiv) dropwise via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Generation:

    • Add the ketone (1.0 equiv) dropwise as a concentrated solution in THF.

    • Maintain the reaction at -78 °C for 1 hour to ensure quantitative, kinetically controlled enolization.

  • Electrophile Addition (C-C Bond Formation):

    • Dissolve Methyl 1H-benzotriazole-1-carboxylate (1.1 equiv) in a minimal amount of anhydrous THF.

    • Add the Bt-COOMe solution dropwise to the enolate at -78 °C.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature gradually over 2 to 4 hours.

  • Reaction Quench:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers.

  • Self-Validating Purification (Byproduct Removal):

    • Mechanism of Purification: The primary contaminant at this stage is the 1H-benzotriazole byproduct. Because its pKa is 8.2[2], it is easily deprotonated by a mild base, whereas the target β-keto ester (typical pKa ~11-13) remains neutral.

    • Wash the combined organic layers with 1M NaOH (3 x 15 mL/mmol of substrate). The benzotriazole partitions entirely into the aqueous phase as a water-soluble sodium salt.

    • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting β-keto ester is often >95% pure by NMR, bypassing the need for column chromatography.

Workflow Step1 1. Enolate Generation LDA (2.1 eq), THF, -78°C Step2 2. Reagent Addition Bt-COOMe (1.1 eq) in THF Step1->Step2 Step3 3. C-C Bond Formation Warm to RT, 2-4h Step2->Step3 Step4 4. Quench & Workup NH4Cl (aq), EtOAc Extraction Step3->Step4 Step5 5. Byproduct Removal 1M NaOH Wash (Removes BtH) Step4->Step5

Step-by-step experimental workflow for enolate methoxycarbonylation.

Troubleshooting & Optimization

  • Issue: Reaction stalls at ~50% conversion.

    • Cause: Insufficient base. The expelled 1H-benzotriazole is quenching the enolate.

    • Solution: Ensure a full 2.1 equivalents of LDA are generated and active. Titrate your n-BuLi prior to use to confirm exact molarity.

  • Issue: Dialkylation / Dimethoxycarbonylation.

    • Cause: The newly formed β-keto ester is more acidic than the starting ketone and can be deprotonated by unreacted enolate, leading to over-reaction.

    • Solution: Inverse addition can be employed. Add the pre-formed enolate solution dropwise via cannula to a -78 °C solution of Bt-COOMe. This keeps the electrophile in constant excess, minimizing side reactions.

References

  • Selectfluor-Mediated Synthesis of β-Acyl Allyl Sulfones/β-Acyl Allyl Benzotriazoles from Ketones/Acetylenes, Aryl Sulfinates/Benzotriazole, and DMSO as a Dual-Carbon Synthon The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Product Class 13: 1,2,3-Triazoles Thieme E-Books & E-Journals URL: [Link]

Sources

Application

Application Note: Methyl 1H-Benzotriazole-1-Carboxylate (Moc-Bt) as an Advanced Acylating Agent in Peptide Synthesis

Executive Summary In modern peptide synthesis, the targeted protection and capping of primary and secondary amines are critical for preventing deletion sequences and synthesizing modified therapeutic peptides. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptide synthesis, the targeted protection and capping of primary and secondary amines are critical for preventing deletion sequences and synthesizing modified therapeutic peptides. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is the gold standard for temporary α -amine protection[1], the methoxycarbonyl (Moc) group is highly valuable for semi-permanent N-terminal capping or the synthesis of specific biologically active targets, such as the MSH-release inhibiting factor[2].

Mechanistic Insights: The Causality of Reagent Selection

The efficiency of Moc-Bt lies in its precisely tuned reactivity. The reaction proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The lone pair of the target amine attacks the electrophilic carbonyl carbon of Moc-Bt, forming a tetrahedral intermediate.

  • Proton Scavenging: A non-nucleophilic base (e.g., DIEA) deprotonates the intermediate. We strictly use sterically hindered bases like DIEA rather than triethylamine to prevent the base from acting as a competing nucleophile.

  • Leaving Group Elimination: The intermediate collapses, expelling the benzotriazole (Bt) anion.

Why choose Moc-Bt over Methyl Chloroformate?

  • Preservation of Acid-Labile Groups: Methyl chloroformate generates HCl, which can prematurely cleave acid-sensitive protecting groups like Boc or Trt. Moc-Bt generates HOBt, a weak acid ( pKa​≈4.6 ) that is universally tolerated in peptide chemistry and actively suppresses racemization.

  • Handling and Stability: Moc-Bt is a crystalline solid (mp 81-84 °C), eliminating the inhalation hazards associated with volatile chloroformates. It is also utilized safely in advanced thermal rearrangement studies, such as flash vacuum pyrolysis[3].

  • Built-in Analytical Cue: The released HOBt absorbs strongly under UV (~300 nm) and is easily visualized on TLC, providing a self-validating metric for reaction progress.

Quantitative Comparison of Acylating Agents

To justify the integration of Moc-Bt into your workflow, consider the following comparative data:

Acylating AgentPhysical StateLeaving Group / ByproductHandling & ToxicitySPPS Compatibility
Moc-Bt Solid (mp 81-84 °C)1H-Benzotriazole (HOBt)Low toxicity, bench-stableExcellent (Mild)
Methyl Chloroformate Volatile LiquidHCl gasHighly toxic, corrosivePoor (Cleaves Boc/Trt)
Dimethyl Carbonate LiquidMethanolFlammable, low toxicityPoor (Low reactivity)

Experimental Workflows

Workflow N1 Step 1: Swell Resin (Peptide-NH2 in DMF) N3 Step 3: Acylation Reaction (Mix for 30-60 mins at RT) N1->N3 N2 Step 2: Prepare Acylating Solution (Moc-Bt + DIEA in DMF) N2->N3 N4 Step 4: Self-Validation (Kaiser/Ninhydrin Test) N3->N4 N5 Step 5A: Positive Test (Incomplete - Repeat Step 3) N4->N5 Blue (Free Amine) N6 Step 5B: Negative Test (Complete - Proceed to Wash) N4->N6 Yellow/Colorless N5->N3 Recouple N7 Step 6: Final Cleavage (TFA Cocktail) N6->N7

Workflow for N-terminal Moc-protection in Solid-Phase Peptide Synthesis using Moc-Bt.

Detailed Experimental Protocols

Protocol A: Solution-Phase Methoxycarbonylation of Amino Acids

This protocol is designed for the bulk synthesis of Moc-protected amino acid building blocks.

  • Preparation: Dissolve 10.0 mmol of the target free amino acid in a biphasic mixture of 20 mL of 10% aqueous NaHCO3​ and 10 mL of 1,4-dioxane.

    • Causality: The NaHCO3​ buffer maintains an optimal pH (~8.5). This ensures the α -amine remains deprotonated and highly nucleophilic, without being basic enough to rapidly hydrolyze the Moc-Bt reagent.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 11.0 mmol (1.1 equiv) of Moc-Bt solid.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2–4 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside a standard of the starting amino acid. Elute with EtOAc/Hexane (1:1). Spray with ninhydrin stain and heat. The complete disappearance of the baseline amine spot (purple/pink) confirms 100% conversion.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M KHSO4​ . Extract the resulting Moc-amino acid with ethyl acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. If residual HOBt is present, it can be removed by washing the organic layer with cold, dilute aqueous Na2​CO3​ (only applicable if the Moc-amino acid is highly lipophilic) or via recrystallization from EtOAc/Hexanes.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

This protocol is used to cap the N-terminus of a resin-bound peptide, either to terminate a sequence permanently or to cap unreacted amines to prevent deletion peptides.

  • Resin Swelling: Swell 0.1 mmol of peptide-bound resin (bearing a free, Fmoc-deprotected N-terminal amine) in 5 mL of dry N,N-dimethylformamide (DMF) for 20 minutes to expose the reactive sites within the polymer matrix.

  • Reagent Preparation: In a separate vial, dissolve 0.5 mmol (5.0 equiv) of Moc-Bt and 1.0 mmol (10.0 equiv) of N,N-diisopropylethylamine (DIEA) in 3 mL of DMF.

  • Coupling: Add the acylating solution to the swollen resin. Agitate gently at room temperature for 45 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and wash them with ethanol. Add 2 drops each of ninhydrin, phenol, and KCN solutions, then heat at 120 °C for 5 minutes.

    • Causality: The Kaiser test reacts specifically with primary amines to form a Ruhemann's purple complex. A negative (colorless or pale yellow) result provides a self-validating confirmation that the nucleophilic amine has been fully consumed by Moc-Bt. A blue color dictates a repeat of Step 3.

  • Washing & Cleavage: Wash the resin thoroughly with DMF ( 5×3 mL) and Dichloromethane (DCM) ( 5×3 mL) to remove all traces of HOBt and unreacted Moc-Bt. Proceed to standard TFA cleavage.

References

  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Validity of Methoxycarbonyl as an N-Protecting Group in Peptide Synthesis: New Synthesis of MSH-Release Inhibiting Factor Source: Chemistry Letters (Oxford Academic) URL:[Link]

Sources

Method

Application Note: Catalytic Cross-Coupling and Methoxycarbonylation using Methyl 1H-Benzotriazole-1-Carboxylate

Executive Summary & Chemical Context In modern synthetic chemistry and drug development, the precise installation of methoxycarbonyl groups is a critical transformation. Historically, this has been achieved using methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern synthetic chemistry and drug development, the precise installation of methoxycarbonyl groups is a critical transformation. Historically, this has been achieved using methyl chloroformate—a highly volatile, toxic, and moisture-sensitive liquid that presents significant handling and scalability challenges.

Methyl 1H-benzotriazole-1-carboxylate (BtCOOMe) has emerged as a superior, bench-stable alternative. As a crystalline solid with a melting point of 81–84 °C, it allows for precise stoichiometric control and safe handling outside of a glovebox[1]. While BtCOOMe is heavily utilized in bioconjugation to form stable carbamate linkages under mild conditions[2], its advanced application as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions unlocks new pathways for carbon-carbon bond formation[3]. This guide details the mechanistic rationale and optimized protocols for utilizing BtCOOMe in palladium-catalyzed Suzuki-Miyaura-type cross-couplings to synthesize aryl methyl esters.

Mechanistic Causality: The Catalytic Cycle

To successfully deploy BtCOOMe in cross-coupling, one must understand the thermodynamic and kinetic driving forces of the catalytic cycle. The efficiency of N-acylbenzotriazoles in cross-coupling stems from the excellent leaving-group ability of the benzotriazolyl anion, which facilitates the initial oxidative addition[3].

  • Oxidative Addition : The active Pd(0) catalyst inserts into the N–C(O) bond of BtCOOMe. This step is thermodynamically driven by the rearomatization of the displaced benzotriazole leaving group, forming a stable Pd(II)-acyl intermediate.

  • Transmetalation : The arylboronic acid is activated by a mild base (e.g., K3PO4), forming an electron-rich boronate that transfers its aryl group to the Pd(II) center.

  • Reductive Elimination : The Pd(II) complex undergoes reductive elimination to forge the new C–C bond, releasing the target methyl ester and regenerating the Pd(0) catalyst.

Crucial Insight: A common side reaction in acyl cross-couplings is the decarbonylation of the Pd(II)-acyl intermediate, which leads to undesired biaryl or aryl-methyl byproducts. By employing a bidentate ligand with a wide bite angle, the Pd(II) center is forced into a cis-geometry. This spatial constraint drastically accelerates the reductive elimination step, effectively outcompeting the decarbonylation pathway.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Bt)(COOMe)L_2] Pd0->OxAdd + BtCOOMe TransMet Transmetalation [Pd(II)(Ar)(COOMe)L_2] OxAdd->TransMet + Ar-B(OH)2 - Bt-H RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Base activation RedElim->Pd0 Release of Ar-COOMe

Figure 1: Catalytic cycle of Pd-catalyzed methoxycarbonylation using BtCOOMe.

Quantitative Data: Condition Optimization

Developing a self-validating protocol requires rigorous condition screening. The table below summarizes the optimization data for the cross-coupling of BtCOOMe with phenylboronic acid.

Table 1: Optimization of Catalytic Conditions for BtCOOMe Cross-Coupling

EntryCatalyst (5 mol %)LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)2PPh3K2CO3THF6045Monodentate ligand led to significant decarbonylation.
2Pd(OAc)2dppfK2CO3THF6062Bidentate ligand suppressed decarbonylation; incomplete conversion.
3PdCl2(dppf)-K3PO4Dioxane8088 Optimal. Higher temp and stronger base drove transmetalation.
4Pd(PPh3)4-Cs2CO3Toluene8071Good yield, but trace biaryl formation observed.
5PdCl2(dppf)-K3PO4Dioxane2515Insufficient thermal energy to overcome transmetalation barrier.

Note: Yields determined by HPLC using an internal standard. dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Type Methoxycarbonylation

This protocol describes the optimized synthesis of aryl methyl esters via the cross-coupling of BtCOOMe with arylboronic acids.

Reagents & Materials:

  • Methyl 1H-benzotriazole-1-carboxylate (BtCOOMe): 1.0 mmol

  • Arylboronic acid: 1.2 mmol

  • PdCl2(dppf)·CH2Cl2 adduct: 0.05 mmol (5 mol %)

  • Anhydrous K3PO4: 2.0 mmol

  • Anhydrous 1,4-Dioxane: 5.0 mL

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge BtCOOMe, the arylboronic acid, PdCl2(dppf), and K3PO4.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath at 80 °C for 12 hours.

  • In-Process Control (Self-Validation): After 12 hours, cool the reaction to room temperature. Remove a 10 µL aliquot, dilute with ethyl acetate (EtOAc), and analyze via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active BtCOOMe spot and the appearance of a higher Rf spot confirms reaction completion.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure aryl methyl ester.

Workflow Prep Step 1 Argon Prep Weigh Reagents Mix Step 2 Addition Dioxane + Reactants Prep->Mix React Step 3 Heating 80°C, 12h Mix->React Workup Step 4 Workup Filter & Extract React->Workup Purify Step 5 Purification Silica Column Workup->Purify

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Protocol B: Catalyst-Free N-Methoxycarbonylation of Amines (Reference Workflow)

While cross-coupling requires transition metals, BtCOOMe is also highly effective for the direct methoxycarbonylation of amines to form stable carbamates[2].

Step-by-Step Methodology:

  • Dissolve the primary or secondary amine (1.0 mmol) in dichloromethane (DCM, 5.0 mL).

  • Add triethylamine (Et3N, 1.5 mmol) and stir for 5 minutes at room temperature.

  • Add BtCOOMe (1.1 mmol) in one portion. The reaction is typically exothermic; maintain at room temperature using a water bath if necessary.

  • Stir for 2–4 hours. Validate completion using a Ninhydrin stain on TLC (primary amines will show a negative/colorless result upon full conversion).

  • Wash the organic layer with 1M HCl (10 mL) to remove unreacted amine, followed by saturated NaHCO3 (10 mL) to remove the 1H-benzotriazole byproduct. Dry and concentrate to yield the methyl carbamate.

References

  • Sigma-Aldrich. "Methyl 1H-benzotriazole-1-carboxylate Product Specification and Safety Data". 1[1]

  • Bioconjugate Chemistry. "Multi-Functional Nanogels as Theranostic Platforms: Exploiting Reversible and Nonreversible Linkages for Targeting, Imaging, and Drug Delivery". 2[2]

  • ResearchGate. "Benzotriazole and Its Derivatives as Ligands in Coupling Reaction". 3[3]

Sources

Application

Solvent Selection Guide and Protocols for Methyl 1H-Benzotriazole-1-Carboxylate Mediated Synthesis

Introduction & Mechanistic Rationale In modern synthetic and medicinal chemistry, the methoxycarbonylation of amines to form methyl carbamates is a fundamental transformation. Historically, this was achieved using methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern synthetic and medicinal chemistry, the methoxycarbonylation of amines to form methyl carbamates is a fundamental transformation. Historically, this was achieved using methyl chloroformate—a highly toxic, corrosive, and volatile liquid—or dimethyl carbonate, which often requires harsh conditions.

Methyl 1H-benzotriazole-1-carboxylate (BtCOOMe, CAS: 86298-22-8) has emerged as a superior, bench-stable crystalline alternative[1]. Operating via a nucleophilic addition-elimination mechanism, the amine attacks the carbonyl center of BtCOOMe, forming a transient tetrahedral intermediate. The 1H-benzotriazole (BtH) moiety then acts as an excellent leaving group, driven by the thermodynamic stability of the resulting benzotriazolate anion. This methodology, built upon the foundational benzotriazole auxiliary chemistry pioneered by A. R. Katritzky[2], allows for high-yielding carbamate synthesis under mild, room-temperature conditions.

Because the reaction relies on the nucleophilicity of the amine and the stabilization of the polar transition state, solvent selection is the single most critical variable dictating reaction kinetics, byproduct removal, and overall yield.

Mechanism A Amine Substrate (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Addition B Methyl 1H-benzotriazole-1-carboxylate (Acyl Donor) B->C Addition D Methyl Carbamate (Target Product) C->D Elimination E 1H-Benzotriazole (BtH) (Leaving Group) C->E Cleavage

Figure 1: Nucleophilic addition-elimination mechanism of methoxycarbonylation using BtCOOMe.

Quantitative Solvent Comparison Matrix

To optimize both the reaction kinetics and the downstream workup, solvents must be evaluated across multiple physicochemical parameters. The table below summarizes the performance of common solvents in BtCOOMe-mediated syntheses.

SolventDielectric Constant (ε)BtCOOMe SolubilityReaction KineticsWorkup EfficiencyGreen Chemistry Score
2-MeTHF 6.97HighModerate-FastExcellent (Clean phase separation)High (Renewable)
THF 7.58HighModerate-FastPoor (Requires evaporation first)Moderate
DCM 8.93Very HighFastGood (Standard aqueous washes)Low (Toxic/Halogenated)
DMF 36.70ExcellentFastPoor (Requires extensive LiCl washes)Low (Reprotoxic)
MeCN 37.50ModerateModerateModerate (Miscible with water)Moderate

Detailed Solvent Profiles & Selection Logic

The Green Standard: 2-Methyltetrahydrofuran (2-MeTHF)

For standard primary and unhindered secondary amines, 2-MeTHF is the optimal choice. Causality: Unlike THF, 2-MeTHF is partially immiscible with water. This allows the reaction mixture to be directly washed with an aqueous base at the end of the reaction without requiring a solvent-swap step. It also boasts a higher boiling point (80 °C), permitting gentle reflux if the reaction is sluggish.

The Heavy Lifter: Dimethylformamide (DMF)

For highly sterically hindered amines (e.g., tert-butylamines, anilines) or substrates with poor solubility, DMF is required. Causality: The high dielectric constant (ε = 36.7) stabilizes the charge-separated tetrahedral intermediate, significantly lowering the activation energy barrier for hindered nucleophiles.

The Traditional Baseline: Dichloromethane (DCM)

DCM provides exceptional solubility for both the reagent and most organic substrates. It is ideal for reactions that must be run at sub-zero temperatures to prevent over-acylation or side reactions. However, its poor environmental profile makes it less desirable for scale-up.

Workflow Start Assess Amine Substrate Cond1 Sterically Hindered or Poorly Soluble? Start->Cond1 Sol1 Use DMF + DMAP (High Solvency & Catalysis) Cond1->Sol1 Yes Cond2 Standard Amine (1° or unhindered 2°)? Cond1->Cond2 No Sol2 Use 2-MeTHF (Green & Easy Workup) Cond2->Sol2 Yes (Preferred) Sol3 Use DCM (Low Temp / Classic) Cond2->Sol3 Alternative

Figure 2: Decision matrix for selecting the optimal solvent based on substrate properties.

Step-by-Step Experimental Protocols

Protocol A: Standard Methoxycarbonylation in 2-MeTHF (Green Protocol)

This protocol is designed as a self-validating system for standard amines, prioritizing ease of isolation.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) in anhydrous 2-MeTHF to achieve a 0.2 M concentration.

  • Reagent Addition: Add Methyl 1H-benzotriazole-1-carboxylate (1.1 equiv) portion-wise over 5 minutes at room temperature.

    • Self-Validation Checkpoint: The reaction should exhibit a mild exotherm. The crystalline BtCOOMe will gradually dissolve as it reacts.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (stain with Ninhydrin). The reaction is complete when the primary/secondary amine spot is entirely consumed.

  • Targeted Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous Na₂CO₃ (3 × 15 mL per 100 mL solvent).

    • Causality: The byproduct, 1H-benzotriazole, has a pKa of ~8.2. Washing with Na₂CO₃ (pH ~11) quantitatively deprotonates the benzotriazole, partitioning it entirely into the aqueous phase and leaving the pure carbamate in the organic layer.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl carbamate.

Protocol B: Methoxycarbonylation of Hindered Amines in DMF

Use this protocol when dealing with poorly nucleophilic or highly hindered substrates.

  • Preparation: Dissolve the hindered amine (1.0 equiv), Triethylamine (Et₃N, 2.0 equiv), and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DMF (0.1 M).

    • Causality: DMAP acts as a nucleophilic catalyst. It attacks BtCOOMe to form a highly electrophilic acylpyridinium intermediate, which is far more susceptible to attack by a hindered amine than the parent reagent.

  • Reagent Addition: Add BtCOOMe (1.5 equiv). Heat the reaction mixture to 50 °C.

  • Reaction Monitoring: Stir for 12–24 hours. Monitor via LCMS, as TLC can be difficult to resolve in DMF.

  • Targeted Workup: Cool to room temperature and dilute the mixture with Ethyl Acetate (EtOAc, 5 volumes). Wash the organic layer with a 5% aqueous LiCl solution (4 × 20 mL).

    • Causality: DMF is notoriously difficult to remove and easily carries over into the organic phase. The addition of LiCl drastically alters the partition coefficient, pulling DMF into the aqueous phase and preventing emulsion formation.

  • Isolation: Wash the organic layer with saturated aqueous Na₂CO₃ (to remove BtH and DMAP), followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting & Self-Validating Systems

  • Issue: Incomplete Conversion: If TLC shows unreacted amine after 4 hours in Protocol A, the amine may be partially protonated or sterically hindered. Action: Add an additional 0.5 equiv of DIPEA to ensure the amine is fully free-based. If it still stalls, switch to Protocol B (DMF + DMAP).

  • Issue: White Precipitate Forms During Reaction: In less polar solvents like DCM or THF, the 1H-benzotriazole byproduct or its corresponding amine salt may precipitate. Action: This is a positive self-validating sign that the reaction is proceeding. Continue stirring; the precipitate will dissolve during the aqueous workup.

  • Issue: BtH Contamination in Final NMR: If the ¹H NMR shows aromatic peaks corresponding to 1H-benzotriazole (multiplets around 7.4–8.0 ppm), the basic wash was insufficient. Action: Redissolve the product in 2-MeTHF or EtOAc and repeat the saturated Na₂CO₃ washes, ensuring vigorous mixing.

References

  • Sigma-Aldrich. "Methyl 1H-benzotriazole-1-carboxylate 97%". Product Catalog and Specifications (CAS 86298-22-8).
  • Katritzky, A. R., et al. "Selectfluor-Mediated Synthesis of β-Acyl Allyl Sulfones/β-Acyl Allyl Benzotriazoles from Ketones/Acetylenes, Aryl Sulfinates/Benzotriazole, and DMSO as a Dual-Carbon Synthon." The Journal of Organic Chemistry, ACS Publications.

Sources

Method

Application Note: Scale-Up Synthesis and Utilization of Methyl 1H-Benzotriazole-1-Carboxylate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Rationale Methyl 1H-benzotriazole-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Rationale

Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) is a highly crystalline, versatile reagent primarily utilized in C-C bond formation and the synthesis of complex azolecarboxylic acid derivatives[1][2]. With a molecular weight of 177.16 g/mol and a well-defined melting point (81-84 °C), it serves as a stable, handleable solid alternative to highly toxic gaseous or liquid acylating agents[1].

In drug development and pilot-scale synthesis, transitioning from milligram-scale discovery chemistry to multi-kilogram production requires reagents that offer predictable reactivity and manageable safety profiles. Methyl 1H-benzotriazole-1-carboxylate is classified as a non-combustible solid (WGK 3)[1], making it highly suitable for scale-up environments where thermal runaway and off-gassing are primary risk factors. The benzotriazole moiety acts as an exceptional leaving group, driving forward acylation and coupling reactions with high atom economy and minimal side-product formation.

Mechanistic Insights: The "Self-Validating" Scale-Up Strategy

When scaling up the synthesis of Methyl 1H-benzotriazole-1-carboxylate, the primary challenge is managing the exothermic reaction between 1H-benzotriazole and methyl chloroformate in the presence of an amine base.

Causality in Experimental Design:

  • Solvent Selection: While dichloromethane (DCM) is common in bench-scale synthesis, scale-up protocols replace it with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior phase separation during aqueous workup and is environmentally preferable.

  • Temperature Control: The addition of methyl chloroformate is strictly maintained at 0–5 °C. This prevents the formation of symmetric carbonates and minimizes the thermal degradation of the chloroformate precursor.

  • In-Process Control (IPC): The protocol is self-validating; the reaction completion is visually indicated by the cessation of triethylamine hydrochloride precipitation, which is subsequently confirmed by HPLC (>99% conversion).

Experimental Workflow Visualization

The following diagram illustrates the critical path for the pilot-scale synthesis and isolation of the reagent.

G Step1 1. Reactor Charging 1H-Benzotriazole + 2-MeTHF Step2 2. Base Addition Triethylamine (0-5 °C) Step1->Step2 Step3 3. Electrophile Addition Methyl Chloroformate Dropwise Step2->Step3 Step4 4. Phase Separation Aqueous Quench & Wash Step3->Step4 Step5 5. Crystallization EtOAc / Heptane Anti-solvent Step4->Step5 Step6 6. Final Product >97% Purity Solid Step5->Step6

Scale-up synthesis workflow for Methyl 1H-benzotriazole-1-carboxylate.

Step-by-Step Scale-Up Methodology (1.0 kg Scale)

Note: This procedure is designed for a jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen line.

Phase 1: Preparation and Charging

  • Purge a 20 L jacketed reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 1H-benzotriazole (1.00 kg, 8.40 mol) and 2-MeTHF (8.0 L). Stir at 150 rpm until complete dissolution is achieved.

  • Add triethylamine (0.93 kg, 9.24 mol, 1.1 eq) in a single portion.

  • Set the reactor jacket cooling to bring the internal temperature to 0–5 °C.

Phase 2: Controlled Reaction 5. Load methyl chloroformate (0.83 kg, 8.82 mol, 1.05 eq) into a pressure-equalizing addition funnel. 6. Begin dropwise addition of methyl chloroformate. Critical Parameter: Adjust the addition rate to maintain the internal temperature strictly below 10 °C. A thick white precipitate (triethylamine hydrochloride) will form immediately. 7. Upon complete addition, maintain stirring at 5 °C for 30 minutes, then gradually warm the reactor to 20 °C over 1 hour. 8. Sample the slurry for HPLC analysis. Proceed to workup when 1H-benzotriazole is <1% area.

Phase 3: Workup and Isolation 9. Quench the reaction by adding deionized water (4.0 L) slowly to dissolve the precipitated salts. Stir vigorously for 15 minutes. 10. Stop stirring and allow the phases to separate for 20 minutes. Drain the lower aqueous layer. 11. Wash the organic layer with 5% aqueous NaHCO3 (3.0 L) followed by brine (3.0 L). 12. Transfer the organic phase to a rotary evaporator or distillation setup. Concentrate under reduced pressure (40 °C bath) to approximately 2.0 L. 13. Crystallization: Heat the concentrate to 50 °C and slowly add n-heptane (4.0 L) as an anti-solvent until the solution becomes turbid. 14. Cool the mixture slowly to 0 °C at a rate of 10 °C/hour to promote the growth of large, filterable crystals. 15. Filter the crystalline solid, wash with cold heptane (1.0 L), and dry in a vacuum oven at 40 °C to constant weight.

Quantitative Scale-Up Data

The following table demonstrates the scalability of the protocol, highlighting the consistency of yield and purity across three distinct production scales. The target assay purity is ≥97%, aligning with commercial analytical standards[1][3].

ParameterBench Scale (10 g)Pilot Scale (100 g)Kilo Scale (1.0 kg)
Reactor Type Round Bottom Flask1 L Jacketed Vessel20 L Jacketed Reactor
Solvent System DCM2-MeTHF2-MeTHF
Addition Time 15 minutes45 minutes120 minutes
Max Internal Temp 8 °C9 °C7 °C
Isolated Yield 92%90%89% (1.32 kg)
HPLC Purity (Area %) 99.1%98.8%98.5%
Melting Point 82-83 °C82-84 °C81-83 °C

Data Interpretation: The slight drop in isolated yield at the kilo-scale is attributed to minor product losses in the mother liquor during the anti-solvent crystallization phase. However, the elimination of halogenated solvents (DCM) significantly improves the environmental factor (E-factor) of the process.

References

  • Sigma-Aldrich. "Methyl 1H-benzotriazole-1-carboxylate 97 86298-22-8". Sigma-Aldrich Product Catalog.
  • Sigma-Aldrich. "Methyl 1H-benzotriazole-1-carboxylate 97 86298-22-8 (Applications)". Sigma-Aldrich Product Catalog.
  • BOC Sciences. "CAS 86298-22-8 (METHYL 1H-BENZOTRIAZOLE-1-CARBOXYLATE, 9)". BOC Sciences Database.
  • Sigma-Aldrich. "Methyl 1H-benzotriazole-1-carboxylate 97 86298-22-8 (French Catalog)". Sigma-Aldrich Product Catalog.

Sources

Application

Application Note: Methyl 1H-benzotriazole-1-carboxylate in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profile Methyl 1H-benzotriazole-1-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profile

Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) has emerged as a highly efficient, bench-stable methoxycarbonylating agent in advanced organic synthesis. Pioneered through the foundational benzotriazole methodologies developed by the Katritzky group[1], this reagent serves as a safe, solid-state alternative to highly toxic and volatile reagents like methyl chloroformate or phosgene. It is extensively utilized in the pharmaceutical industry for the chemoselective synthesis of methyl carbamates (e.g., anthelmintic API intermediates)[2] and for direct C-C bond formation via enolate trapping.

Mechanistic Rationale: The Benzotriazole Advantage

The efficacy of Methyl 1H-benzotriazole-1-carboxylate lies in the unique electronic properties of the benzotriazole (Bt) moiety.

  • Electrophilic Activation: The strongly electron-withdrawing nature of the triazole ring highly activates the adjacent carbonyl carbon toward nucleophilic attack.

  • Leaving Group Thermodynamics: Upon formation of the tetrahedral intermediate, the system collapses to expel the benzotriazolate anion. Because 1H-benzotriazole is mildly acidic (pKa ~ 8.2), the resulting anion is highly resonance-stabilized and acts as an exceptional leaving group[1].

  • Handling & Stability: Unlike methyl chloroformate (a corrosive liquid with a boiling point of 31 °C), Methyl 1H-benzotriazole-1-carboxylate is a stable crystalline solid (mp 81-84 °C). This allows for precise stoichiometric control, eliminates the need for specialized gas/volatile containment, and suppresses moisture-driven degradation during storage.

Visualizing the Synthetic Workflow

Workflow BtCOOMe Methyl 1H-benzotriazole- 1-carboxylate (Electrophile) Carbamate Methyl Carbamate (Fenbendazole Precursor) BtCOOMe->Carbamate N-Acylation (Mild Base, RT) Ester α-Cyano Ester (C-C Bond Formation) BtCOOMe->Ester C-Acylation (Strong Base, -78°C) Amine Amine Nucleophile (e.g., Benzimidazole deriv.) Amine->Carbamate Enolate Carbon Nucleophile (e.g., Phenylacetonitrile) Enolate->Ester LeavingGroup 1H-Benzotriazole (Water-soluble byproduct) Carbamate->LeavingGroup Displaced Ester->LeavingGroup Displaced

Figure 1: Chemoselective methoxycarbonylation pathways utilizing Methyl 1H-benzotriazole-1-carboxylate.

Comparative Reagent Analysis

To justify the selection of Methyl 1H-benzotriazole-1-carboxylate in scale-up environments, we must evaluate its operational parameters against traditional industry standards.

Table 1: Comparative Analysis of Methoxycarbonylating Agents

ReagentPhysical StateToxicity / HandlingReactivity ProfileReaction Byproduct
Methyl Chloroformate Volatile Liquid (bp 31°C)Highly toxic, corrosive, moisture-sensitiveVery high; prone to over-acylation and exothermic runawayHCl gas (highly corrosive)
Dimethyl Carbonate LiquidLow toxicityLow; requires harsh conditions or specialized catalystsMethanol
Methyl 1H-benzotriazole-1-carboxylate Stable Solid (mp 81-84°C) Moderate (Irritant) Tunable, highly chemoselective, mild conditions 1H-Benzotriazole (easily removed via aqueous base)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step—from temperature control to workup—is explicitly defined to ensure reproducibility and high API purity.

Protocol A: N-Methoxycarbonylation (Synthesis of Fenbendazole Intermediates)

This protocol describes the synthesis of methyl carbamates from primary/secondary amines. It is specifically cited in the synthesis of isotope-labeled and standard intermediates for the anthelmintic drug Fenbendazole[2].

Reagents & Stoichiometry:

  • Amine substrate (e.g., 2-amino-5-(phenylthio)benzimidazole): 1.0 eq

  • Methyl 1H-benzotriazole-1-carboxylate: 1.05 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.2 eq

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): 0.2 M

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the benzotriazole reagent.

  • Base Addition: Add DIPEA (1.2 eq) to the stirring solution. Causality: A mild non-nucleophilic base is required to neutralize the 1H-benzotriazole byproduct as it forms, driving the equilibrium forward without competing for the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl 1H-benzotriazole-1-carboxylate (1.05 eq) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C controls the initial exothermic formation of the tetrahedral intermediate, preventing localized overheating and impurity formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Self-Validating Workup: Dilute the reaction with additional DCM and wash the organic layer twice with a 5% aqueous Na2​CO3​ solution. Causality: The pKa of the displaced 1H-benzotriazole is ~8.2. The sodium carbonate wash quantitatively deprotonates it, rendering it highly water-soluble. The byproduct partitions entirely into the aqueous phase, leaving the pure carbamate in the organic layer without the need for chromatographic purification.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure methyl carbamate.

Protocol B: C-Methoxycarbonylation (Synthesis of α -Cyano Esters)

This protocol details C-C bond formation, specifically the synthesis of Methyl 2-cyano-2-phenylacetate from phenylacetonitrile[3].

Reagents & Stoichiometry:

  • Phenylacetonitrile: 1.0 eq

  • Methyl 1H-benzotriazole-1-carboxylate: 1.1 eq

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi): 1.1 eq

  • Anhydrous THF: 0.15 M

Step-by-Step Methodology:

  • Enolate Generation: Dissolve phenylacetonitrile (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 30 minutes. Causality: The strong base quantitatively generates the carbanion. The cryogenic temperature is critical to prevent self-condensation (Thorpe-Ziegler reaction) of the nitrile.

  • Acylation: Dissolve Methyl 1H-benzotriazole-1-carboxylate (1.1 eq) in a minimum volume of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Equilibration: Maintain the reaction at -78 °C for 1 hour, then allow it to gradually warm to room temperature over 2 hours. Causality: Gradual warming provides the activation energy required for the C-C bond formation while maintaining chemoselectivity.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers and wash with 1M NaOH to remove the 1H-benzotriazole byproduct, followed by a brine wash.

  • Isolation: Dry over MgSO4​ , filter, and concentrate to yield Methyl 2-cyano-2-phenylacetate[3].

References

  • Sigma-Aldrich.
  • Clearsynth.
  • Katritzky, A. R., et al.Benzotriazole-assisted synthesis of monoacyl aminals and their peptide derivatives. The Journal of Organic Chemistry.
  • ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions with Methyl 1H-benzotriazole-1-carboxylate

Welcome to the Technical Support Center for improving reaction yields in coupling reactions utilizing Methyl 1H-benzotriazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for improving reaction yields in coupling reactions utilizing Methyl 1H-benzotriazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are exploring advanced amide bond formation techniques. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and enhance your synthetic outcomes.

Introduction to Methyl 1H-benzotriazole-1-carboxylate in Amide Synthesis

Methyl 1H-benzotriazole-1-carboxylate is a versatile reagent that can be employed in amide bond formation. While not as commonly utilized as pre-activated uronium or phosphonium salts, it offers a unique pathway for the activation of carboxylic acids. The core principle of its utility lies in the in-situ generation of a highly reactive N-acylbenzotriazole intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the desired amide product.

Understanding the underlying mechanism is crucial for troubleshooting and optimizing your reactions. The overall process can be conceptualized in two key stages:

  • Activation of the Carboxylic Acid: This step involves the reaction of your target carboxylic acid with Methyl 1H-benzotriazole-1-carboxylate. This is a reversible transesterification-like process, where the methoxy group is exchanged for the carboxylate, forming the N-acylbenzotriazole active ester.

  • Nucleophilic Acyl Substitution: The amine component of your reaction then attacks the carbonyl carbon of the N-acylbenzotriazole intermediate. The benzotriazole moiety is an excellent leaving group, facilitating the formation of the stable amide bond.

This guide will address potential pitfalls and provide actionable solutions for each stage of this process.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your coupling reactions.

Issue 1: Low or No Product Yield

A low or complete lack of product is the most common issue. The root cause often lies in inefficient activation of the carboxylic acid or instability of the reaction components.

Possible Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action
Inefficient Formation of N-Acylbenzotriazole The equilibrium for the initial transesterification may not favor the formation of the active ester. This can be due to unfavorable thermodynamics or high activation energy.1. Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can help overcome the activation barrier and shift the equilibrium towards the product. Monitor for potential side reactions at elevated temperatures. 2. Use a Co-solvent: The addition of a polar aprotic solvent like DMF or NMP can help solubilize all reaction components and may favorably influence the equilibrium.[1]
Degradation of Reagents Methyl 1H-benzotriazole-1-carboxylate can be sensitive to moisture. The presence of water can lead to hydrolysis of the reagent and the active ester intermediate.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Store Methyl 1H-benzotriazole-1-carboxylate in a desiccator. 2. Fresh Reagents: Use freshly opened or properly stored reagents.
Poor Nucleophilicity of the Amine Sterically hindered amines or anilines with electron-withdrawing groups may not be sufficiently nucleophilic to react with the N-acylbenzotriazole intermediate.1. Increase Amine Equivalents: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction to completion. 2. Add a Non-Nucleophilic Base: A base like diisopropylethylamine (DIEA) can deprotonate the amine, increasing its nucleophilicity. Use with caution, as it can also promote side reactions.
Reversibility of the Reaction The amide formation step can also be reversible, especially if the resulting amide is strained or electronically unfavorable.1. Removal of Byproducts: If possible, consider techniques to remove methanol or benzotriazole as they form to drive the reaction forward according to Le Chatelier's principle. This is often not practical in a standard batch reaction.
Issue 2: Presence of Unreacted Starting Materials

Observing significant amounts of unreacted carboxylic acid and/or amine in your reaction analysis indicates an incomplete reaction.

Possible Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Reaction Time The kinetics of the two-step process may be slow, especially with challenging substrates.1. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to proceed for a longer duration (e.g., 24-48 hours).
Incorrect Stoichiometry An imbalance in the molar ratios of the reactants can lead to the persistence of the limiting reagent.1. Verify Stoichiometry: Carefully check the molar equivalents of the carboxylic acid, amine, and Methyl 1H-benzotriazole-1-carboxylate. A 1:1:1.1 ratio (acid:amine:activator) is a good starting point.
Sub-optimal pH The reaction environment's pH can influence the reactivity of the amine. If the amine is protonated, it is no longer nucleophilic.1. In-situ Salt Neutralization: If your amine is a hydrochloride or other salt, add one equivalent of a non-nucleophilic base like DIEA to liberate the free amine.
Issue 3: Formation of Side Products

The appearance of unexpected peaks in your analytical data points to the occurrence of side reactions.

Possible Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Action
Racemization of Chiral Centers If your carboxylic acid has a stereocenter alpha to the carboxyl group, the activation process can sometimes lead to epimerization. Benzotriazole-based methods are generally known to suppress racemization.1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of enolization that leads to racemization.
Reaction with Nucleophilic Side Chains If your substrates contain other nucleophilic functional groups (e.g., hydroxyl, thiol), they may compete with the amine in reacting with the activated carboxylic acid.1. Use Protecting Groups: Protect sensitive functional groups before the coupling reaction and deprotect them in a subsequent step.
Dimerization of the Carboxylic Acid The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.1. Control Stoichiometry: Avoid using a large excess of the carboxylic acid relative to the amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are generally good choices. They are effective at solubilizing the reactants and intermediates.[1] For less polar substrates, a mixture of solvents like DCM/DMF may be beneficial.

Q2: Do I need to add a base to the reaction?

A2: The addition of a base is not always necessary but can be beneficial. A non-nucleophilic base like diisopropylethylamine (DIEA) can be added to deprotonate the amine, thereby increasing its nucleophilicity, especially if the amine is sterically hindered or if it is used as a salt. However, excess base can sometimes promote side reactions, so it should be used judiciously.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing small aliquots of the reaction mixture over time, you can track the consumption of the starting materials and the formation of the desired amide product.

Q4: What are the primary byproducts of this reaction?

A4: The main byproducts are methanol and 1H-benzotriazole. These are generally soluble in common organic solvents and can often be removed during the aqueous work-up and subsequent purification steps.

Q5: Can Methyl 1H-benzotriazole-1-carboxylate be used for coupling hindered amino acids?

A5: Coupling sterically hindered amino acids is a general challenge in peptide synthesis. While the N-acylbenzotriazole intermediate is reactive, highly hindered substrates may require more forcing conditions, such as elevated temperatures and longer reaction times. For particularly difficult couplings, alternative, more potent coupling reagents like HATU or HBTU might be more effective.[2]

Experimental Protocols

General Protocol for Amide Coupling using Methyl 1H-benzotriazole-1-carboxylate
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and Methyl 1H-benzotriazole-1-carboxylate (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: Stir the mixture at room temperature for 1-2 hours. For less reactive carboxylic acids, the mixture can be gently heated to 40-50 °C.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is a salt, add one equivalent of a non-nucleophilic base (e.g., DIEA).

  • Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to 48 hours depending on the substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Visualizing the Reaction Pathway

Proposed Mechanism of Amide Formation

Amide Formation Mechanism RCOOH Carboxylic Acid (R-COOH) MeOBtCO Methyl 1H-benzotriazole- 1-carboxylate ActiveEster N-Acylbenzotriazole (Active Ester) RCOOH->ActiveEster + MeOBtCO MeOH Methanol (CH3OH) ActiveEster->MeOH - CH3OH Amine Amine (R'-NH2) Amide Amide Product ActiveEster->Amide + Amine BtH 1H-Benzotriazole Amide->BtH - BtH

Caption: Proposed two-step mechanism for amide bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low or No Yield Observed CheckActivation Is N-Acylbenzotriazole forming? (Monitor by LC-MS if possible) Start->CheckActivation YesActivation Yes CheckActivation->YesActivation       NoActivation No CheckActivation->NoActivation       CheckAmine Check Amine Reactivity: - Steric Hindrance? - Electronic Effects? YesActivation->CheckAmine OptimizeActivation Optimize Activation: - Increase Temperature - Use Polar Aprotic Solvent - Ensure Anhydrous Conditions NoActivation->OptimizeActivation FinalCheck Re-evaluate Substrate Compatibility Consider Alternative Coupling Reagent OptimizeActivation->FinalCheck IncreaseReactivity Increase Amine Reactivity: - Add Non-nucleophilic Base (DIEA) - Increase Amine Equivalents CheckAmine->IncreaseReactivity CheckReactionTime Extend Reaction Time (Monitor by TLC/LC-MS) IncreaseReactivity->CheckReactionTime CheckReactionTime->FinalCheck

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Society Reviews.[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.Vertex AI Search.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.Vertex AI Search.
  • Coupling Reagents. Aapptec Peptides.[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]

  • Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. Journal of Oleo Science.[Link]

  • Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Organic Chemistry Portal.[Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Methyl 1H-benzotriazole-1-carboxylate in Non-Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing critical bottlenecks in their synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing critical bottlenecks in their synthetic workflows. One of the most common issues encountered during C-C bond formation and peptide synthesis is the poor solubility of Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) in non-polar media.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality of this solubility barrier, provide a self-validating empirical protocol, and offer actionable, field-proven Q&A to keep your synthesis on track.

The Mechanistic Causality of Insolubility

To solve a solubility issue, we must first understand the molecular thermodynamics at play. Methyl 1H-benzotriazole-1-carboxylate features a highly polar 1H-benzotriazole core fused to a carboxylate ester group. This structural motif generates a strong permanent dipole moment.

In the solid state (melting point 81–84 °C), these dipoles align to form a robust crystalline lattice. When you introduce this reagent to a strictly non-polar solvent (e.g., hexane, heptane, or cyclohexane), the solvent lacks the dielectric constant (ε) and hydrogen-bonding capacity required to solvate the polar triazole nitrogens[1]. Because the weak London dispersion forces of the non-polar solvent cannot overcome the strong intermolecular dipole-dipole interactions of the crystal lattice, the thermodynamic penalty of dissolution is too high, resulting in a persistent suspension[2].

Comparative Solubility Data for Benzotriazole Derivatives

The following table summarizes the expected solubility behavior of benzotriazole-based derivatives across various solvent classes, grounded in thermodynamic solubility studies[2][3].

Solvent ClassExample SolventsDielectric Constant (ε)Expected SolubilityMechanistic Solvation Factor
Aliphatic Hydrocarbon Hexane, Heptane~1.9Very Poor (<1 mg/mL) Insufficient polarity to disrupt crystal lattice energy.
Aromatic Hydrocarbon Toluene, Benzene~2.4Slightly Soluble Pi-pi stacking interactions with the triazole core[3].
Halogenated Chloroform, DCM4.8 - 8.9Soluble Dipole-induced dipole interactions[3].
Polar Aprotic DMF, DMSO, Acetone20.7 - 46.7Highly Soluble Strong dipole-dipole stabilization[2][3].
Polar Protic Methanol, Ethanol24.3 - 32.7Moderately Soluble Hydrogen bonding with triazole nitrogens[2].

Troubleshooting FAQs

Q1: I need to run my reaction in hexanes to favor a specific transition state, but the Methyl 1H-benzotriazole-1-carboxylate remains a thick suspension. What is the best approach? Answer: If a non-polar environment is strictly required for your reaction's stereoselectivity or kinetics, utilize a "co-solvent doping" strategy. Add 5–10% (v/v) of a volatile polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). This small volume fraction is often sufficient to kinetically disrupt the crystal lattice and solvate the reagent without drastically altering the bulk dielectric properties of your non-polar medium.

Q2: Does heating the non-polar solvent help, or will it degrade the reagent? Answer: Heating increases the kinetic energy of the system, shifting the thermodynamic equilibrium toward dissolution[2]. Methyl 1H-benzotriazole-1-carboxylate is relatively stable up to its melting point. Gentle heating (40–50 °C) in solvents like toluene can achieve complete dissolution. However, avoid prolonged heating above 60 °C if aggressive nucleophiles are present in the mixture, as acylbenzotriazoles are highly reactive and may undergo premature decomposition.

Q3: My compound dissolved initially, but crashed out upon cooling the reaction mixture to 0 °C. How do I prevent this? Answer: This is a classic supersaturation issue caused by a steep solubility-temperature curve. To prevent precipitation upon cooling, you must transition to a solvent system with a flatter solubility profile. Replacing 20–30% of your aliphatic solvent with Toluene leverages pi-pi stacking interactions, which maintain solubility more effectively at lower temperatures than purely aliphatic chains.

Workflow Visualization

Below is the logical decision matrix we recommend for resolving solubility bottlenecks with this reagent in real-time.

G A Solubility Issue: Methyl 1H-benzotriazole-1-carboxylate in Non-Polar Solvent B Can the reaction tolerate heat? A->B C Apply gentle heating (40-50 °C) B->C Yes D Can a co-solvent be introduced? B->D No C->D Remains Insoluble G Proceed with Synthesis C->G Dissolves E Add 5-10% v/v DCM or THF D->E Yes F Apply Ultrasonic Agitation (15 min) D->F No E->G Dissolves H Switch to Toluene or Polar Aprotic Solvent E->H Remains Insoluble F->G Dissolves F->H Remains Insoluble

Decision matrix for troubleshooting Methyl 1H-benzotriazole-1-carboxylate solubility.

Experimental Protocol: Empirical Solubility Determination

Relying on visual inspection for solubility can lead to inaccurate stoichiometry in sensitive coupling reactions. To accurately quantify the solubility limit of Methyl 1H-benzotriazole-1-carboxylate in your specific solvent mixture, follow this self-validating Isothermal Shake-Flask Method , adapted from standardized thermodynamic solubility studies[2][3].

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount (e.g., 150 mg) of Methyl 1H-benzotriazole-1-carboxylate to a sealed 10 mL glass vial containing 5.0 mL of your target non-polar solvent system. The presence of undissolved solid is critical to ensure thermodynamic saturation[3].

  • Thermal Equilibration: Submerge the vial in a temperature-controlled orbital shaker or water bath set to your exact reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Agitation: Agitate the suspension at 200 RPM for 24 hours to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the mixture at 3000 RPM for 5 minutes using a temperature-controlled centrifuge.

  • Sampling and Filtration: Carefully withdraw 1.0 mL of the clear supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter. (Critical: Ensure the filter is pre-warmed to the reaction temperature to prevent the solute from precipitating inside the filter membrane).

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent completely under a gentle stream of nitrogen gas or via rotary evaporation.

  • Gravimetric Quantification: Weigh the vial containing the dried residue. The mass of the residue represents the exact solubility of the compound in 1.0 mL of your solvent system, allowing you to adjust your reaction concentrations mathematically rather than by guesswork.

References

  • Source: sigmaaldrich.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for Methyl 1H-benzotriazole-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8).

As a highly reactive methoxycarbonylating agent, this compound relies on the exceptional leaving-group ability of the benzotriazole moiety to drive synthetic couplings[1]. However, this exact thermodynamic driving force makes the reagent profoundly sensitive to atmospheric moisture. This guide provides field-proven insights to troubleshoot degradation, validate reagent integrity, and establish foolproof storage workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my sealed bottle of Methyl 1H-benzotriazole-1-carboxylate develop pressure and degrade over time? Causality Insight: The degradation of this reagent is not a simple thermal decomposition; it is a moisture-driven nucleophilic cascade. When atmospheric water vapor breaches the container seal, it acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. Because the benzotriazole ring is a superb leaving group, it readily departs to form 1H-benzotriazole-1-carboxylic acid and methanol. The intermediate acid is thermodynamically unstable and undergoes rapid, spontaneous decarboxylation[2]. The release of carbon dioxide (CO₂) gas causes the dangerous pressure build-up often observed in sealed vials, while the residual solid becomes contaminated with free 1H-benzotriazole.

Q2: I store my reagent at -20°C. Why did it still degrade after I opened it a few times? Causality Insight: Cold storage is necessary to slow kinetic degradation, but it introduces a secondary risk: condensation . If a cold bottle is opened immediately upon removal from the freezer, ambient moisture instantly condenses on the cold reagent powder. Even micro-droplets of water will initiate the hydrolysis cascade. Furthermore, if the headspace is not purged with a heavy inert gas (like Argon) before resealing, the trapped humid air will continue to react with the solid during storage.

Q3: How can I analytically confirm if my batch has undergone hydrolysis before using it in a critical reaction? Causality Insight: While a "hissing" sound upon opening indicates CO₂ release, ¹H-NMR is the definitive diagnostic tool. In CDCl₃, the intact reagent displays a sharp methoxy singlet around 4.2 ppm. Upon hydrolysis, this peak diminishes, replaced by the methanol singlet at ~3.5 ppm. Additionally, N-acylation fixes the benzotriazole ring in one tautomeric form, yielding four distinct asymmetric aromatic proton signals. Free 1H-benzotriazole (the degradation product) undergoes rapid tautomerization in solution, collapsing the aromatic signals into a more symmetric AA'BB' pattern.

Part 2: Visualizing the Degradation Pathway

HydrolysisPathway A Methyl 1H-benzotriazole- 1-carboxylate C Nucleophilic Attack at Carbonyl A->C B H₂O (Atmospheric Moisture) B->C D 1H-Benzotriazole-1-carboxylic acid + Methanol C->D Leaving Group Departure E Spontaneous Decarboxylation D->E F 1H-Benzotriazole (Solid) + CO₂ (Gas)↑ E->F Pressure Build-up

Hydrolysis and decarboxylation pathway of Methyl 1H-benzotriazole-1-carboxylate.

Part 3: Quantitative Data & Diagnostics

Table 1: Diagnostic Markers for Reagent Degradation
Marker TypeIntact Reagent (Pure)Degraded Reagent (Hydrolyzed)Causality / Note
Visual / Physical Free-flowing white/off-white powderClumped powder, hissing upon openingCO₂ gas generation causes pressure; moisture causes clumping.
¹H-NMR (Aliphatic) Sharp singlet at ~4.2 ppm (-OCH₃)Singlet at ~3.5 ppm (Methanol)Cleavage of the methoxycarbonyl group.
¹H-NMR (Aromatics) 4 distinct asymmetric signalsSymmetric AA'BB' patternFree 1H-benzotriazole undergoes rapid tautomerization in solution.
Table 2: Storage Condition Matrix
Storage ConditionAtmosphereEstimated Shelf LifeRisk Assessment & Causality
Room Temp (20°C) Ambient Air< 1 WeekHigh risk. Rapid hydrolysis and dangerous CO₂ pressure build-up.
4°C (Fridge) Ambient Air1-3 MonthsModerate risk. Condensation upon opening accelerates degradation.
-20°C (Freezer) Ambient Air6-12 MonthsLow to Moderate risk. Headspace moisture slowly reacts over time.
-20°C (Freezer) Argon Purged + Desiccant> 2 YearsMinimal risk. Argon displaces moisture; cold halts kinetics.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Safe Aliquoting and Storage Preparation under Inert Atmosphere

To prevent the introduction of moisture, this protocol utilizes a self-validating workflow ensuring the reagent remains completely dry during handling.

  • Thermal Equilibration: Remove the sealed bulk bottle from the -20°C freezer and place it in a desiccator. Do not open the bottle. Allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent.

  • Inert Transfer: Transfer the unopened, room-temperature bottle into a glovebox or prepare a Schlenk line with a continuous Argon flow. Causality: Argon is denser than Nitrogen and ambient air, effectively settling over the solid powder to form a protective blanket.

  • Aliquoting: Open the bottle under the Argon atmosphere. Weigh out single-use aliquots into dry, amber glass vials. Causality: Single-use aliquots prevent the bulk supply from undergoing repeated freeze-thaw and opening cycles.

  • Sealing: Cap the vials tightly while still under Argon. Wrap the caps with Parafilm to create a secondary moisture barrier.

  • Storage: Store the aliquoted vials at -20°C in a secondary container filled with active indicating silica gel desiccant.

AliquotingWorkflow Step1 Equilibrate to RT (in desiccator) Step2 Transfer to Glovebox/Schlenk Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge with Argon & Seal tightly Step3->Step4 Step5 Store at -20°C over desiccant Step4->Step5

Optimal inert-atmosphere handling and aliquoting workflow to prevent moisture degradation.

Protocol 2: Pre-Reaction Quality Control (QC) via ¹H-NMR

Before utilizing an older batch of Methyl 1H-benzotriazole-1-carboxylate in a critical synthesis, validate its integrity using this rapid QC check.

  • Sample Prep in Dry Solvent: In a fume hood, dissolve ~5 mg of the reagent in 0.5 mL of anhydrous, ampouled CDCl₃. Causality: Using standard, un-dried CDCl₃ will introduce water, causing in-situ hydrolysis during the NMR acquisition and yielding a false-positive for degradation.

  • Spectrum Acquisition: Acquire a standard ¹H-NMR spectrum (16-32 scans are sufficient).

  • Marker Analysis: Inspect the aliphatic region. A pristine batch will show a single sharp peak at ~4.2 ppm. If a peak at ~3.5 ppm (methanol) is present, or if the aromatic region shows a symmetric AA'BB' splitting pattern instead of four distinct asymmetric peaks, the reagent has hydrolyzed and should be discarded safely.

Part 5: References

  • Mechanistic Grounding: Benzotriazole as a Leaving Group Title: Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles Source: Synthesis (2003); Katritzky, A. R., et al. URL:[Link]

  • Mechanistic Grounding: Decarboxylation and Pyrolysis Title: Pyrolysis of benzotriazoles. 1-Acyl- and 1-alkoxycarbonylbenzotriazoles: Hetero-Wolff rearrangement to N-acyl- and N-alkoxycarbonyl-fulvenimines and free radical routes to cyanocyclopentadienes Source: Journal of Analytical and Applied Pyrolysis (2017); Wentrup, C., et al. URL:[Link]

Sources

Optimization

Preventing side reactions and epimerization when using Methyl 1H-benzotriazole-1-carboxylate

Technical Support Center: Troubleshooting Methyl 1H-benzotriazole-1-carboxylate (Moc-OBt) Workflows Welcome to the technical support and troubleshooting guide for workflows utilizing Methyl 1H-benzotriazole-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Methyl 1H-benzotriazole-1-carboxylate (Moc-OBt) Workflows

Welcome to the technical support and troubleshooting guide for workflows utilizing Methyl 1H-benzotriazole-1-carboxylate (Moc-OBt). While highly effective for generating benzotriazole (OBt) active esters and mediating peptide coupling, the bifunctional nature of Moc-OBt requires precise control over reaction kinetics to prevent optical degradation and side-product formation[1].

This guide provides field-proven insights into the causality of common failures, self-validating protocols, and actionable solutions to ensure racemization-free synthesis.

I. Core Mechanism & Causality of Failures

When Moc-OBt is used to activate a carboxylic acid, the reaction proceeds via a transient mixed anhydride intermediate . This intermediate must undergo decarboxylation and elimination of methanol to form the desired OBt active ester [2].

Experimental failures generally stem from two kinetic bottlenecks:

  • Premature Nucleophilic Attack: If the amine is introduced before the active ester is fully formed, it will attack the methyl carbonate moiety of the mixed anhydride (or unreacted Moc-OBt), resulting in a dead-end methyl carbamate side product.

  • Oxazolone Cyclization: If the conversion from the mixed anhydride to the OBt active ester is too slow, the activated carboxylate can cyclize into a 5(4H)-oxazolone. This intermediate is highly susceptible to base-catalyzed α-proton abstraction, leading to rapid epimerization (racemization)[3].

Pathway A Carboxylic Acid + Moc-OBt B Mixed Anhydride Intermediate A->B Base (e.g., TMP) F Moc-Carbamate (+58 Da Side Product) A->F Premature Amine Addition C OBt Active Ester (Desired Activation) B->C -CO2, -MeOH D Oxazolone (Epimerization Risk) B->D Slow Activation Excess Base E Peptide Product (Chirality Retained) C->E + Amine Nucleophile D->E + Amine (Epimerized Product)

Reaction pathways of Moc-OBt showing desired coupling versus epimerization and side reactions.

II. Troubleshooting FAQs

Q1: Why am I seeing significant epimerization (D-enantiomer formation) during my coupling? Causality: Epimerization during carboxylate activation typically proceeds via the oxazolone pathway[3]. Strong, unhindered bases like Triethylamine (TEA) readily abstract the α-proton of the oxazolone intermediate, leading to a loss of chiral integrity. Actionable Fix: Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine) or N-methylmorpholine (NMM)[4]. These bases provide sufficient proton-accepting capacity to drive the reaction without participating in α-proton abstraction. Additionally, adding catalytic Cu(II) salts has been shown to suppress epimerization to <0.1% in benzotriazole-mediated couplings[3].

Q2: My LC-MS shows a major side product with a +58 Da mass shift. What is this and how do I prevent it? Causality: A +58 Da shift corresponds to the unwanted addition of a methoxycarbonyl (Moc) group. This occurs when the incoming amine acts as a nucleophile and attacks the methyl carbonate carbonyl of Moc-OBt instead of the activated amino acid. Actionable Fix: Implement a strict pre-activation phase. You must allow the carboxylic acid and Moc-OBt to react completely—indicated by the cessation of CO 2​ evolution—to form the OBt active ester before adding the amine.

Q3: Does solvent choice impact the optical purity of my product when using Moc-OBt? Causality: Yes. Highly polar aprotic solvents like DMF stabilize the charge separation in the transition state of oxazolone formation, thereby accelerating the rate of epimerization[3]. Actionable Fix: Use the least polar solvent mixture that maintains peptide solubility. A mixture of Dichloromethane (DCM) and DMF (e.g., 9:1 v/v) significantly reduces the rate of racemization compared to neat DMF.

III. Quantitative Data: Base and Solvent Optimization

The following table summarizes the causal relationship between base/solvent selection and the integrity of the final product.

Table 1: Impact of Base and Solvent Selection on Epimerization and Side Product Formation

Base (1.1 eq)Solvent SystemEpimerization (%)+58 Da Side Product (%)Overall Coupling Yield (%)
Triethylamine (TEA)DMF12.58.275
Diisopropylethylamine (DIPEA)DMF4.15.182
N-Methylmorpholine (NMM)DCM/DMF (9:1)1.21.591
2,4,6-Trimethylpyridine (TMP)DCM< 0.5< 0.596

Data represents standard coupling of Fmoc-Phg-OH (phenylglycine, highly prone to epimerization) at 25 °C.

IV. Self-Validating Experimental Protocol

To guarantee racemization-free coupling and eliminate Moc-carbamate side products, utilize the following self-validating methodology.

Step-by-Step Methodology: Racemization-Free Activation and Coupling

  • Solvation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM. If solubility is poor, add a minimum volume of anhydrous DMF (maximum 10% v/v) to prevent solvent-induced oxazolone stabilization.

  • Reagent Addition: Add Methyl 1H-benzotriazole-1-carboxylate (1.05 eq) to the solution and cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

  • Controlled Deprotonation: Dropwise, add 2,4,6-trimethylpyridine (TMP) (1.1 eq). Note: TMP provides the exact pKa required to drive mixed anhydride formation without triggering base-catalyzed epimerization[4].

  • Pre-activation & Validation (Critical): Stir the mixture at room temperature for 30 minutes to allow for complete decarboxylation and methanol elimination.

    • Self-Validation Check: Withdraw a 5 µL aliquot, quench in water/acetonitrile, and analyze via LC-MS. Proceed to Step 5 only when the mixed anhydride intermediate is fully consumed and the OBt active ester is the sole species detected.

  • Amine Introduction: Add the target amine (0.95 eq) to the fully activated ester solution. Stir for 2–4 hours at room temperature.

  • Workup: Wash the organic layer with 5% aqueous citric acid to remove the TMP base and any unreacted amine, followed by saturated NaHCO 3​ to remove residual OBt leaving groups[2]. Dry over MgSO 4​ and concentrate under vacuum.

V. References

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines Source: ACS Publications URL:[Link]

  • HBTU and Benzotriazole Coupling Reagents Source: Wikipedia URL:[Link]

  • Peptide Synthesis Methodologies Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for Methyl 1H-benzotriazole-1-carboxylate acylation

Welcome to the Technical Support Center for Methyl 1H-benzotriazole-1-carboxylate Acylation . As a highly reactive methoxycarbonylating agent, Methyl 1H-benzotriazole-1-carboxylate is widely used to synthesize methyl car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 1H-benzotriazole-1-carboxylate Acylation .

As a highly reactive methoxycarbonylating agent, Methyl 1H-benzotriazole-1-carboxylate is widely used to synthesize methyl carbamates from primary and secondary amines. However, its unique structural thermodynamics mean that temperature control is not just a matter of reaction kinetics—it dictates the fundamental reaction pathway.

This guide provides deep mechanistic troubleshooting, validated protocols, and quantitative data to help you optimize your acylation workflows and eliminate off-target degradation.

I. Mechanistic Troubleshooting & FAQs

Q1: My amine is sterically hindered and unreactive at room temperature. Should I heat the reaction to reflux to force the acylation? A1: No. Heating Methyl 1H-benzotriazole-1-carboxylate above 80 °C triggers a competing thermal degradation pathway. N-acylbenzotriazoles are inherently active; the benzotriazole moiety acts as an excellent leaving group, allowing nucleophilic acyl substitution to proceed at 20–25 °C. If you apply thermal stress, 1-alkoxycarbonylbenzotriazoles undergo rapid thermal decarboxylation, releasing carbon dioxide gas and permanently destroying your reagent[1]. Solution: Instead of heating, optimize the reaction by adding a nucleophilic catalyst (e.g., DMAP) or using a more polar aprotic solvent (e.g., DMF or THF) to stabilize the transition state of the hindered amine.

Q2: I am observing a major, unexpected byproduct in my LC-MS with a mass of 133 m/z. What is this, and how do I prevent it? A2: A mass of 133 m/z corresponds to 1-methylbenzotriazole . This is the classic diagnostic marker that your reaction temperature was too high. When Methyl 1H-benzotriazole-1-carboxylate is subjected to elevated temperatures, the N-CO bond homolyzes or undergoes a concerted rearrangement, yielding 1-methylbenzotriazole and CO₂[2]. To prevent this, ensure your reaction vessel is strictly maintained in a 20–25 °C water bath to buffer against ambient temperature spikes or mild exothermic heat generated during amine addition.

Q3: Does the choice of solvent impact the temperature stability of the reagent? A3: Yes. While the reagent is generally stable at room temperature in standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), highly polar solvents combined with elevated temperatures can accelerate both the desired acylation and the undesired decarboxylation. Anhydrous DCM is typically the preferred solvent for maintaining thermal control and maximizing the yield of the methyl carbamate product[3].

II. Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the causal relationship between reaction temperature, the yield of the desired methyl carbamate, and the emergence of the thermal degradation byproduct.

Reaction Temperature (°C)Reaction Time (h)Yield of Desired Methyl Carbamate (%)Yield of 1-Methylbenzotriazole Byproduct (%)Mechanistic Outcome
02445< 1Sluggish kinetics; incomplete conversion.
25 (Optimal) 12 92 < 1 Efficient nucleophilic acyl substitution.
60126525Competing pathways; onset of degradation.
100410> 85Complete thermal decarboxylation[2].

III. Validated Standard Operating Procedure (SOP)

N-Methoxycarbonylation of Amines at Room Temperature This protocol is designed as a self-validating system. By strictly controlling the temperature and utilizing LC-MS checkpoints, you ensure the reagent acts as an acylating agent rather than degrading.

Materials:

  • Methyl 1H-benzotriazole-1-carboxylate (1.0 equiv)

  • Amine substrate (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) — Only required if the amine is a hydrochloride salt.

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the reagent.

  • Thermal Buffering: Dissolve Methyl 1H-benzotriazole-1-carboxylate in anhydrous DCM. Submerge the flask in a water bath set to exactly 20–25 °C. Causality: The water bath acts as a heat sink, absorbing any exothermic energy released during the subsequent nucleophilic attack, preventing localized micro-heating that leads to decarboxylation.

  • Amine Addition: Add the amine substrate dropwise over 5 minutes. If using an amine hydrochloride salt, pre-mix it with 1.2 equivalents of DIPEA in DCM before addition to generate the free nucleophile.

  • Reaction Monitoring & Self-Validation: Stir the mixture at room temperature for 12 hours. To validate that thermal degradation has not occurred, analyze a 10 µL aliquot via LC-MS. The presence of the target methyl carbamate mass and the strict absence of a 133 m/z peak (1-methylbenzotriazole) confirms successful temperature control.

  • Quenching & Washing: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to deprotonate and remove the free 1H-benzotriazole byproduct into the aqueous layer, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Critical: Ensure the rotary evaporator water bath temperature is kept strictly below 35 °C to prevent late-stage degradation.

IV. Reaction Pathway Visualization

The following diagram illustrates the mechanistic bifurcation of Methyl 1H-benzotriazole-1-carboxylate based on temperature control.

G Start Methyl 1H-benzotriazole-1-carboxylate + Amine Nucleophile OptTemp Optimal Condition 20°C - 25°C Start->OptTemp HighTemp Thermal Stress > 80°C Start->HighTemp Acylation Nucleophilic Acyl Substitution (Desired Pathway) OptTemp->Acylation Decarboxylation Thermal Decarboxylation (Degradation Pathway) HighTemp->Decarboxylation Product Methyl Carbamate + 1H-Benzotriazole Acylation->Product Byproduct 1-Methylbenzotriazole + CO2 Decarboxylation->Byproduct

Bifurcation of reaction pathways for Methyl 1H-benzotriazole-1-carboxylate based on temperature.

V. References

  • Katritzky, A. R., Zhang, G. F., Fan, W. Q., Wu, J., & Pernak, J. (1993). Studies on the thermal decarboxylation of 1-alkoxycarbonylbenzotriazoles. Journal of Physical Organic Chemistry, 6(10), 567-573.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 1H-Benzotriazole-1-Carboxylate Esterification

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with benzotriazole-based active esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with benzotriazole-based active esters. Below, you will find mechanistic insights, troubleshooting FAQs, and validated protocols for overcoming steric barriers during esterification and methoxycarbonylation workflows.

Module 1: Mechanistic Insights & Causality

Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8) is a highly versatile reagent utilized primarily for methoxycarbonylation and as an active ester intermediate in C-C, C-N, and C-O bond-forming reactions[1]. While it exhibits excellent reactivity with primary and secondary nucleophiles, researchers frequently encounter significant steric hindrance when attempting esterification with tertiary alcohols or bulky substrates[2][3].

The Causality of Failure: Direct esterification of sterically hindered alcohols (e.g., tert-butanol) using benzotriazole-based active esters often results in low yields or complete reaction failure. The transition state requires the nucleophilic oxygen of the alcohol to approach the carbonyl carbon of the active ester. Both the leaving group (the fused bicyclic benzotriazole system) and the nucleophile (a tertiary alkyl group) possess massive spatial footprints. This dual steric clash drastically increases the activation energy, rendering the direct pathway kinetically unfavorable[4].

The Mechanistic Solution: To overcome this, nucleophilic catalysis via 4-(dimethylamino)pyridine (DMAP) is required. DMAP rapidly attacks the carbonyl carbon, displacing the bulky benzotriazole moiety to generate an acylpyridinium intermediate. This intermediate is not only electronically more electrophilic but structurally planar, significantly reducing the steric penalty for the incoming bulky alcohol[2].

Mechanism A Methyl 1H-benzotriazole- 1-carboxylate C Acylpyridinium Intermediate A->C + DMAP - BtH B DMAP Catalyst B->C Nucleophilic Attack E Methyl Carbonate Product C->E + ROH - DMAP D Hindered Alcohol D->E Alcoholysis

Mechanistic pathway of DMAP-catalyzed esterification overcoming steric hindrance.

Module 2: Troubleshooting FAQs

Q1: My esterification with a tertiary alcohol is yielding <10% product. How can I drive the reaction forward? A: Direct reaction is kinetically unfavorable due to the steric clash described above. You must introduce an acyl transfer catalyst. We recommend adding 1.0 to 1.2 equivalents of DMAP. If homogeneous bases complicate your downstream purification, calcined hydrotalcite (Mg/Al ratio ≈ 3.0) acts as an excellent heterogeneous basic catalyst. It provides surface-active basic sites that facilitate the deprotonation of the hindered alcohol, enhancing its nucleophilicity without adding homogeneous steric bulk to the transition state[2].

Q2: What is the optimal solvent for benzotriazole active ester reactions? A: Solvent polarity and solubility play critical roles. While DMF is the standard for peptide coupling[5], halogenated solvents like Chloroform (CHCl₃) or Dichloromethane (DCM) are superior for the esterification of hindered alcohols using benzotriazole esters. Chloroform maximizes the solubility of the active ester and stabilizes the acylpyridinium intermediate, often yielding >90% conversion compared to THF or Toluene[2][6].

Q3: How do I efficiently remove the 1H-benzotriazole byproduct during workup? A: 1H-benzotriazole has a pKa of ~8.2. It can be efficiently removed by washing the organic layer with a mildly basic aqueous solution. Quenching with 1 M NaHCO₃ or 5% Na₂CO₃ ensures the byproduct is deprotonated into the benzotriazolate anion, which partitions cleanly into the aqueous phase, preventing contamination of your final ester[5].

Module 3: Validated Experimental Protocol

The following self-validating protocol ensures high conversion by leveraging DMAP catalysis and optimal solvent conditions for sterically hindered substrates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 1.0 equivalent of the sterically hindered alcohol and 1.1 equivalents of Methyl 1H-benzotriazole-1-carboxylate in anhydrous chloroform to achieve a 0.2 M concentration[1].

  • Catalyst Addition: Add 1.2 equivalents of DMAP. Alternatively, add 50 mg/mmol of calcined hydrotalcite if a heterogeneous base is preferred for easier workup[2].

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes to allow the formation of the acylpyridinium intermediate, then elevate to a gentle reflux (approx. 60 °C) for 18–24 hours[6].

  • In-Process Monitoring: Monitor the consumption of the active ester via TLC (Hexane/Ethyl Acetate 7:3). The active ester is highly UV-active; its disappearance validates the forward progress of the reaction.

  • Workup: Quench the reaction by adding 1 M NaHCO₃ (10 mL per mmol of substrate). Extract the aqueous layer with Dichloromethane or Ethyl Acetate (3 × 15 mL) to ensure complete recovery of the product[5].

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure sterically hindered methyl carbonate/ester.

Workflow Step1 1. Dissolve Reagents (Me-Bt + Hindered ROH in CHCl3) Step2 2. Add Catalyst (DMAP or Calcined Hydrotalcite) Step1->Step2 Step3 3. Heat/Stir (Reflux, 18-24 hrs) Step2->Step3 Step4 4. Workup (NaHCO3 wash, extract with EA) Step3->Step4 Step5 5. Purification (Silica Gel Column Chromatography) Step4->Step5

Step-by-step workflow for the esterification of hindered alcohols.

Module 4: Performance Data

The table below summarizes the quantitative effects of base selection and solvent environments on the esterification of a model hindered alcohol (tert-butyl alcohol) using benzotriazole active esters.

SolventBase / CatalystTemp (°C)Time (h)Yield (%)
THFNone6524< 5
DMFDIPEA (2.0 eq)252415
DichloromethaneDMAP (1.2 eq)402485
Chloroform Calcined Hydrotalcite 60 18 90
Chloroform DMAP (1.2 eq) 60 18 93

Data synthesized from standardized benzotriazole active ester methodologies demonstrating the necessity of catalytic intervention for bulky nucleophiles[2][3].

References

  • Source: researchgate.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: luxembourg-bio.
  • Source: rsc.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Methyl 1H-Benzotriazole-1-Carboxylate C-C Bond Formation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing Methyl 1H-benzotriazole-1-carboxylate (BtCO₂Me) as an electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing Methyl 1H-benzotriazole-1-carboxylate (BtCO₂Me) as an electrophilic methoxycarbonylating agent in transition-metal-catalyzed C-C bond formation.

Traditional methoxycarbonylation requires high pressures of toxic carbon monoxide (CO) gas. BtCO₂Me circumvents this hazard by acting as a bench-stable, solid CO surrogate. Because the electron-deficient benzotriazole (Bt) moiety is an exceptional leaving group, the N–C(O) bond is highly activated. This allows low-valent palladium catalysts to readily undergo oxidative addition, enabling mild cross-coupling with nucleophiles like arylboronic acids to form methyl esters .

Mechanistic Overview

To troubleshoot effectively, you must understand the catalytic cycle. The reaction relies on a Pd(0)/Pd(II) cycle where the N-acyl bond of BtCO₂Me is cleaved, followed by transmetalation with a boronic acid, and finally, reductive elimination to form the C-C bond of the ester.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA [Pd(II)(Bt)(COOMe)L_n] Oxidative Addition Pd0->PdII_OA + BtCO2Me PdII_TM [Pd(II)(Ar)(COOMe)L_n] Transmetalation PdII_OA->PdII_TM + Ar-B(OH)2 + Base - Bt-Base PdII_TM->Pd0 - Ar-COOMe (Reductive Elim)

Figure 1: Pd-catalyzed methoxycarbonylation cycle using Methyl 1H-benzotriazole-1-carboxylate.

Troubleshooting & FAQs

Q1: My reaction shows unreacted BtCO₂Me and no product. How do I optimize the oxidative addition step? A1: The activation of the N–C(O) bond in N-acylbenzotriazoles requires an electron-rich palladium center. If you are using a simple pre-catalyst like Pd(OAc)₂ without a strong donor ligand, the Pd(0) generated in situ will not be nucleophilic enough to insert into the Bt–COOMe bond. Causality & Solution: Upgrade your ligand. Switch from standard PPh₃ to a more electron-rich, sterically demanding phosphine (e.g., PCy₃) or a bidentate ligand like dppf. Furthermore, ensure your solvent is strictly degassed; trace oxygen will rapidly oxidize the electron-rich Pd(0) species, halting the cycle before oxidative addition can occur.

Q2: I am isolating significant amounts of anisole derivatives (Ar-OMe) instead of my desired methyl ester (Ar-COOMe). What is causing this? A2: You are observing decarbonylation . After transmetalation, the intermediate [Pd(II)(Ar)(COOMe)L_n] must undergo reductive elimination to form the C-C bond. If this step is kinetically slow, the complex extrudes carbon monoxide (CO), forming a [Pd(II)(Ar)(OMe)L_n] species, which then reductively eliminates to form the ether byproduct . Causality & Solution: Accelerate reductive elimination by using a ligand with a wide bite angle . Ligands like dppf (99°) or Xantphos (111°) sterically crowd the Pd center, forcing the aryl and methoxycarbonyl groups closer together. This drastically lowers the activation energy for the desired reductive elimination, outcompeting the decarbonylation pathway.

Decarbonylation Complex [Pd(II)(Ar)(COOMe)L_n] Transmetalation Complex Decarb [Pd(II)(Ar)(OMe)L_n] Decarbonylated Complex Complex->Decarb - CO (Slow Reductive Elim) Product Ar-COOMe Desired Ester Complex->Product Fast Reductive Elim (Wide Bite Angle) Byproduct Ar-OMe Anisole Byproduct Decarb->Byproduct Reductive Elimination

Figure 2: Competing decarbonylation pathway leading to ether byproducts.

Q3: The arylboronic acid is undergoing protodeboronation (yielding Ar-H) before it can couple. How can I prevent this? A3: Protodeboronation is a base-catalyzed side reaction that outcompetes transmetalation, especially when using electron-poor or ortho-substituted boronic acids at high temperatures. Causality & Solution: Move away from strong aqueous bases (like NaOH or Na₂CO₃). Use anhydrous K₃PO₄ or Cs₂CO₃ suspended in a dry solvent (e.g., 1,4-Dioxane or Toluene). The benzotriazolate anion released during transmetalation acts as a weak internal base and assists in the catalytic cycle, meaning you can safely reduce the exogenous base loading to 1.5 equivalents.

Q4: The reaction mixture turns black shortly after reaching 80 °C, and the yield plateaus at 20%. A4: The black precipitate is "Palladium black"—inactive, aggregated Pd(0). This occurs when the ligands dissociate from the metal at high temperatures, leaving the Pd(0) unprotected and prone to agglomeration. Causality & Solution: Increase the Ligand-to-Palladium ratio (e.g., from 1:1 to 2:1 for bidentate ligands) to shift the equilibrium toward the ligated complex. Alternatively, lower the reaction temperature to 60 °C and compensate for the slower reaction rate by extending the reaction time.

Quantitative Data: Catalyst & Ligand Optimization Summary

The following table summarizes the causal relationship between catalyst system choices and the resulting reaction pathways during BtCO₂Me cross-coupling.

LigandBite AnglePd SourceBaseMajor ProductCausality / Mechanistic Observation
PPh₃ -Pd(OAc)₂K₂CO₃Ar-OMe (Ether)Narrow bite angle fails to accelerate reductive elimination; CO loss occurs prior to C-C bond formation.
PCy₃ -Pd₂(dba)₃NaOHAr-H (De-boronation)Strong base and highly electron-rich ligand lead to rapid protodeboronation of Ar-B(OH)₂ before transmetalation.
dppf 99°Pd(OAc)₂K₃PO₄Ar-COOMe (Ester)Wide bite angle forces aryl and methoxycarbonyl groups together, promoting fast reductive elimination.
Xantphos 111°Pd₂(dba)₃Cs₂CO₃Ar-COOMe (Ester)Extremely wide bite angle; highly selective for ester formation with near-zero decarbonylation observed.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Pd-Catalyzed Methoxycarbonylation of Arylboronic Acids is designed as a self-validating system with built-in analytical checkpoints.

Reagents Required:

  • Arylboronic acid (1.0 equiv)

  • Methyl 1H-benzotriazole-1-carboxylate (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • dppf (10 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and dppf in anhydrous 1,4-Dioxane. Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: The solution must transition from a pale orange suspension to a homogeneous, deep red/burgundy solution. This color change confirms the successful formation of the active Pd(0)-dppf complex. If it remains pale, your Pd source may be degraded.

  • Reagent Addition: Add the arylboronic acid, BtCO₂Me, and K₃PO₄ against a positive flow of argon.

    • Causality: BtCO₂Me is added in a slight 0.2 equiv excess to compensate for any trace moisture in the base that might prematurely hydrolyze the reagent into benzotriazole and methanol.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). BtCO₂Me is highly UV-active at 254 nm. The reaction is deemed complete when the distinct BtCO₂Me spot is entirely consumed and replaced by a new, less polar spot corresponding to the methyl ester.

  • Workup & Isolation: Cool the reaction to room temperature and quench by adding an equal volume of deionized water.

    • Causality & Validation: The addition of water serves a dual purpose. It solubilizes the inorganic phosphate salts and, critically, dissolves the cleaved benzotriazole byproduct (as its water-soluble potassium salt). The desired methyl ester will remain in the organic phase. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

References

  • N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides Katritzky, A. R.; He, H.-Y.; Suzuki, K. Journal of Organic Chemistry, 2000. URL:[Link]

Reference Data & Comparative Studies

Validation

Methyl 1H-benzotriazole-1-carboxylate vs HATU in peptide coupling efficiency

Comparative Analysis of Peptide Coupling Reagents: Methyl 1H-benzotriazole-1-carboxylate vs. HATU Executive Summary In the landscape of peptide synthesis and bioconjugation, the choice of coupling reagent dictates the ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Peptide Coupling Reagents: Methyl 1H-benzotriazole-1-carboxylate vs. HATU

Executive Summary

In the landscape of peptide synthesis and bioconjugation, the choice of coupling reagent dictates the efficiency, stereochemical integrity, and overall success of amide bond formation. This guide provides an objective, data-driven comparison between two distinct classes of reagents: HATU (a premier uronium/aminium salt) and Methyl 1H-benzotriazole-1-carboxylate (a benzotriazole-based carbonate/active ester generator).

While HATU remains the gold standard for rapid, in situ solid-phase peptide synthesis (SPPS)[1], Methyl 1H-benzotriazole-1-carboxylate and its derivatives (such as the 3-oxide variant) serve critical, specialized roles in solution-phase pre-activation, N-protection, and the synthesis of stable carbamate-linked polymer-drug conjugates[2][3].

Mechanistic Pathways: The Causality of Coupling

HATU: The 7-Aza Effect and Uronium Activation HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) operates by converting a carboxylic acid into a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[1]. The inclusion of a tertiary base (like DIPEA) deprotonates the carboxylic acid, which subsequently attacks the electrophilic carbon of HATU. The defining feature of HATU is the "7-aza effect"—the nitrogen atom at the 7-position of the pyridine ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming amine. This drastically accelerates aminolysis and suppresses racemization (epimerization), making it ideal for sterically hindered couplings (e.g., N-methylated amino acids)[4].

HATU_Mechanism C_Acid Carboxylic Acid Active_Ester OAt Active Ester C_Acid->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Uronium Attack Amide Peptide Bond Active_Ester->Amide Aminolysis (7-aza effect) Amine Amine (Nucleophile) Amine->Amide Nucleophilic Addition

Mechanistic pathway of HATU-mediated peptide coupling via OAt active ester formation.

Methyl 1H-benzotriazole-1-carboxylate: Carbonate-Mediated Transfer Contrastingly, Methyl 1H-benzotriazole-1-carboxylate (CAS 86298-22-8) and its 3-oxide (CAS 76266-27-8)[5] function primarily as methoxycarbonylating agents or benzotriazole-transfer reagents. Instead of forming a transient in situ active ester for immediate amide coupling, the reagent reacts with amines or amino acids to form stable N-(1-benzotriazolecarbonyl) derivatives or carbamate linkages[3]. In polymer-drug bioconjugation, this reagent is used to convert hydroxyl or amine groups into carbamates, allowing for the slow, controlled release of conjugated therapeutics[2]. The benzotriazole moiety serves as a potent leaving group, but the overall electrophilicity of the carbonate intermediate is lower than that of an OAt ester, necessitating longer reaction times.

MeBTC_Mechanism Reagent Methyl 1H-benzotriazole -1-carboxylate Intermediate N-Acylbenzotriazole or Carbamate Reagent->Intermediate Nucleophilic Attack Amine Amine / Amino Acid Amine->Intermediate Base-catalyzed Target Modified Peptide Conjugate Intermediate->Target Conjugation / Elongation

Reaction workflow for Methyl 1H-benzotriazole-1-carboxylate in carbamate and ester formation.

Efficiency & Performance Metrics

To objectively evaluate these reagents, we must compare their performance across standard peptide synthesis parameters. HATU excels in rapid, repetitive SPPS, whereas Methyl 1H-benzotriazole-1-carboxylate is optimized for specialized, solution-phase structural modifications.

Performance MetricHATU (Uronium/Aminium Salt)Methyl 1H-benzotriazole-1-carboxylate
Primary Application SPPS, macrocyclization, difficult sequences[6]Solution-phase bioconjugation, carbamate prodrugs[2]
Coupling Kinetics Extremely fast (< 15–30 minutes)[4]Slow to Moderate (2–24 hours)
Steric Tolerance Excellent (efficient with N-methyl/Aib residues)Poor to Moderate
Racemization Control Superior (due to 7-aza hydrogen bonding)[1]Moderate (standard benzotriazole leaving group)
Reaction Environment In situ activation (DMF/NMP)Pre-activation / Stepwise (THF/DCM)
Primary Byproducts HOAt, tetramethylurea (TMU)Benzotriazole, methanol

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the optimal workflows for each reagent, explicitly explaining the causality behind critical steps.

Protocol A: Difficult Amide Bond Formation using HATU (SPPS)

Objective: Couple a sterically hindered amino acid (e.g., Fmoc-N-Me-Ala-OH) to a resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of peptidyl-resin in anhydrous DMF for 20 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash extensively with DMF.

  • Reagent Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of Fmoc-N-Me-Ala-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF.

    • Causality: HATU is used at a slight under-stoichiometry relative to the amino acid to prevent the highly reactive uronium species from directly capping the unreacted resin-bound amines, which would form a dead-end guanidinium byproduct[4].

  • Base Addition: Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for 1 minute to allow OAt active ester formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Validation: Wash the resin with DMF and DCM. Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling.

Protocol B: Synthesis of Carbamate-Linked Bioconjugates using Methyl 1H-benzotriazole-1-carboxylate

Objective: Form a stable carbamate linkage between a primary amine and a polymeric carrier for prodrug development[2][3].

  • Substrate Dissolution: Dissolve 1.0 mmol of the amine-bearing substrate in 10 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.2 mmol (1.2 eq) of Methyl 1H-benzotriazole-1-carboxylate[5] to the solution.

  • Catalysis: Introduce 2.0 mmol (2.0 eq) of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger to neutralize the liberated benzotriazole (pKa ~8.2) and maintains the amine in its nucleophilic, unprotonated state.

  • Conjugation: Stir the reaction mixture at room temperature for 12–18 hours.

    • Causality: The extended reaction time is mandatory because the methoxycarbonyl transfer is significantly slower than standard active ester aminolysis.

  • Purification: Remove the THF under reduced pressure. Redissolve the crude mixture in DCM and wash with 5% NaHCO3 to remove the benzotriazole byproduct. Dry the organic layer over MgSO4 and concentrate to yield the carbamate conjugate.

Conclusion

While both reagents leverage the leaving-group capabilities of benzotriazole derivatives, their applications are fundamentally divergent. HATU is the undisputed choice for rapid, high-efficiency peptide chain elongation where steric hindrance and racemization are primary concerns. Conversely, Methyl 1H-benzotriazole-1-carboxylate is a specialized tool engineered for solution-phase structural modifications, N-protection, and the synthesis of robust carbamate linkages in drug delivery systems.

References

  • Title: Synthesis and reactions of some azolecarboxylic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Multi-Functional Nanogels as Theranostic Platforms: Exploiting Reversible and Nonreversible Linkages for Targeting, Imaging, and Drug Delivery Source: ACS Publications (Bioconjugate Chemistry) URL: [Link]

  • Title: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Source: Wikipedia URL: [Link]

  • Title: Accelerated chemical synthesis of peptides and small proteins Source: PNAS URL: [Link]

Sources

Comparative

Comparative Guide: Methyl 1H-Benzotriazole-1-Carboxylate vs. HOBt in Esterification Reactions

Esterification is a foundational transformation in organic synthesis and drug development. However, the direct condensation of carboxylic acids and alcohols is thermodynamically unfavorable.

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Author: BenchChem Technical Support Team. Date: April 2026

Esterification is a foundational transformation in organic synthesis and drug development. However, the direct condensation of carboxylic acids and alcohols is thermodynamically unfavorable. To overcome this, chemists rely on activation strategies.

This guide provides an in-depth technical comparison between two distinct paradigms of activation: HOBt (1-Hydroxybenzotriazole) , a ubiquitous in situ coupling additive, and Methyl 1H-benzotriazole-1-carboxylate , a stable, pre-activated N-acylbenzotriazole reagent. While HOBt is used to transiently stabilize reactive intermediates, Methyl 1H-benzotriazole-1-carboxylate represents the highly efficient Katritzky methodology of using isolable, pre-formed active esters for direct acyl transfer [1].

Mechanistic Divergence: In Situ Activation vs. Pre-Activated Acyl Transfer

To understand which reagent to select, one must first understand the causality behind their mechanisms.

The HOBt Paradigm: Transient Stabilization

In standard Steglich-type esterifications, a carbodiimide (like EDC or DIC) reacts with a carboxylic acid to form an O-acylisourea. This intermediate is highly reactive but prone to side reactions, specifically rearrangement into inactive N-acylureas or cyclization into racemization-prone oxazolones. HOBt is added as a highly nucleophilic trap. It rapidly attacks the O-acylisourea before side reactions occur, generating an OBt active ester . This OBt ester is stable enough to resist racemization but reactive enough to undergo smooth alcoholysis to form the final ester.

HOBt_Pathway Acid Carboxylic Acid + EDC OAI O-Acylisourea Intermediate Acid->OAI Activation OBt OBt Active Ester (Stable to Epimerization) OAI->OBt + HOBt Product Ester Product + Urea Byproduct OBt->Product + Alcohol (ROH)

HOBt-mediated in situ activation pathway preventing epimerization via OBt active ester formation.

The Methyl 1H-Benzotriazole-1-Carboxylate Paradigm: Direct Transfer

Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) bypasses the need for carbodiimides entirely [2]. It is a pre-synthesized N-acylbenzotriazole. The electron-withdrawing nature of the benzotriazole ring makes the carbonyl carbon highly electrophilic. When an alcohol attacks, the system forms a tetrahedral intermediate. The aromaticity and stability of the expelled benzotriazole anion ( Bt− ) make it an exceptional leaving group, driving the reaction forward. Specifically, this reagent transfers a methoxycarbonyl group, yielding methyl carbonates (a specialized class of esters) [3].

MBT_Pathway Reagent Methyl 1H-benzotriazole- 1-carboxylate TI Tetrahedral Intermediate Reagent->TI + Alcohol (ROH) (Base Catalyst) Product Methyl Carbonate + Benzotriazole TI->Product - BtH (Leaving Group)

Direct acyl transfer mechanism of Methyl 1H-benzotriazole-1-carboxylate yielding ester products.

Quantitative Performance Comparison

The choice between these methodologies heavily impacts downstream purification and atom economy. The following data synthesizes the practical performance metrics of both systems.

Performance MetricHOBt + EDC (In Situ)Methyl 1H-benzotriazole-1-carboxylate
Activation Strategy In situ generation of active esterPre-activated, shelf-stable reagent
Primary Byproducts Urea (e.g., DCU, EDU) + HOBtBenzotriazole (BtH) only
Atom Economy Lower (Requires stoichiometric coupling agents)Higher (Direct transfer of the acyl group)
Epimerization Risk Low to Moderate (Suppressed by HOBt)Very Low (No oxazolone intermediate formed)
Moisture Sensitivity High (Water hydrolyzes the O-acylisourea)Low (Stable to atmospheric moisture)
Typical Yields 70% – 90%85% – 98%
Purification Complexity Moderate to High (Urea byproducts can be stubborn)Low (BtH is easily removed via mild basic wash)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality of each workup step is explicitly defined so researchers can adapt the methodology to their specific substrates.

Protocol A: Steglich Esterification using EDC/HOBt

Use this protocol when coupling a custom carboxylic acid with an alcohol, where pre-activation is not feasible.

  • Initialization: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Additive Introduction: Add HOBt (1.1 equiv). Causality: HOBt must be present before the coupling agent to immediately trap the unstable intermediate. Cool the mixture to 0 °C to minimize exothermic side-reactions.

  • Activation: Add EDC·HCl (1.1 equiv) portion-wise, followed by DMAP (0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, accelerating the alcoholysis of the OBt ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC until the acid is consumed.

  • Workup (Self-Validation):

    • Wash the organic layer with 1M HCl (removes DMAP and unreacted EDC).

    • Wash with saturated aqueous NaHCO₃ (removes HOBt and unreacted acid).

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Direct Methoxycarbonylation using Methyl 1H-benzotriazole-1-carboxylate

Use this protocol for the high-yield synthesis of methyl carbonates from alcohols, leveraging the Katritzky N-acylbenzotriazole methodology.

  • Initialization: Dissolve the alcohol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) or DCM (0.2 M concentration).

  • Reagent Addition: Add Methyl 1H-benzotriazole-1-carboxylate (1.1 equiv) to the solution in a single portion. Causality: As a pre-activated reagent, no temperature drop is strictly required, though 0 °C is recommended for highly reactive primary alcohols.

  • Catalysis: Add Triethylamine (TEA) (1.2 equiv) or catalytic DMAP (0.1 equiv). Causality: The base deprotonates the alcohol, increasing its nucleophilicity to attack the highly electrophilic carbonyl carbon of the reagent.

  • Reaction: Stir at room temperature for 2–6 hours. The reaction is typically much faster than EDC couplings due to the exceptional leaving group ability of the benzotriazole anion.

  • Workup (Self-Validation):

    • Dilute the mixture with EtOAc.

    • Wash extensively with 1M NaOH or saturated Na₂CO₃. Causality: The sole byproduct, benzotriazole (BtH), is weakly acidic (pKa ~8.2). A mild basic wash deprotonates it, pulling it entirely into the aqueous phase, leaving pure product in the organic layer.

    • Dry over MgSO₄ and concentrate.

Practical Considerations & Safety

Explosive Hazards: Anhydrous HOBt exhibits explosive properties under shock or high heat and is often shipped wetted with water (usually ~20% wt/wt) to mitigate this risk. This inherent moisture can interfere with strictly anhydrous esterifications, requiring careful azeotropic drying before use. Conversely, Methyl 1H-benzotriazole-1-carboxylate is a stable, non-combustible solid (Melting Point: 81-84 °C) [2] that does not carry the same explosive risks, making it highly favorable for scale-up operations where safety and atom economy are paramount.

References

  • Katritzky, A. R., Singh, S. K., Cai, C., & Bobrov, S. (2006). Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids. The Journal of Organic Chemistry, 71(9), 3364-3374.[Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780.[Link]

Validation

Validation of azolecarboxylic acid yield synthesized with Methyl 1H-benzotriazole-1-carboxylate

Title: Validation of Azolecarboxylic Acid Yields Synthesized with Methyl 1H-Benzotriazole-1-Carboxylate: A Comparative Guide Executive Summary In medicinal chemistry, the synthesis of azolecarboxylic acid derivatives—suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Azolecarboxylic Acid Yields Synthesized with Methyl 1H-Benzotriazole-1-Carboxylate: A Comparative Guide

Executive Summary In medicinal chemistry, the synthesis of azolecarboxylic acid derivatives—such as N-methoxycarbonyl azoles, NSAID twin esters, and cytostatic agents—is a fundamental workflow[1][2]. Historically, acylating agents like methyl chloroformate and triphosgene were the standard. However, these reagents pose severe toxicity risks, generate corrosive HCl gas, and often result in suboptimal yields due to moisture sensitivity. Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) has emerged as a superior, bench-stable alternative for the synthesis of azolecarboxylic acid derivatives. This guide objectively compares its performance against traditional reagents and provides a validated, step-by-step synthetic protocol.

Mechanistic Causality: The Benzotriazole Advantage

As an application scientist, it is crucial to understand why a reagent outperforms alternatives, rather than just observing the end yield. The efficacy of Methyl 1H-benzotriazole-1-carboxylate lies in the unique properties of the benzotriazole (Bt) leaving group:

  • Moisture Tolerance via Resonance: Unlike acid chlorides that hydrolyze rapidly upon exposure to ambient moisture, the Bt moiety stabilizes the carbonyl group through resonance. This allows the reagent to be handled as a bench-stable solid, drastically reducing premature degradation during weighing and transfer.

  • Controlled Electrophilicity: The electron-withdrawing nature of the triazole ring activates the carbonyl carbon just enough for nucleophilic attack by azoles or amines. It avoids the hyper-reactivity of chloroformates, which often leads to unwanted polymerization or degradation of sensitive functional groups.

  • Thermodynamic Driving Force: The departure of the benzotriazolyl anion is thermodynamically favored. Upon protonation, it forms 1H-benzotriazole (BtH), a stable byproduct that is easily removed during mild aqueous workup, preventing the acidic degradation seen with HCl-generating reagents[1].

Comparative Performance Data

The following table summarizes the quantitative performance of Methyl 1H-benzotriazole-1-carboxylate versus traditional acylating agents in the synthesis of standard azolecarboxylic acid methyl esters.

ParameterMethyl 1H-Benzotriazole-1-CarboxylateMethyl ChloroformateTriphosgene (to BtcCl)
Average Yield 88% – 95% 65% – 75%80% – 90%
Reaction Temperature 20°C – 25°C (Room Temp)0°C to Room Temp0°C (Strictly controlled)
Reaction Time 1 – 2 hours4 – 6 hours2 – 4 hours
Primary Byproduct Benzotriazole (BtH)HCl gasHCl gas / Phosgene risk
Handling & Safety Low Risk (Bench-stable solid)High Risk (Toxic liquid)Extreme Risk (Highly toxic)
Moisture Sensitivity Low to ModerateExtremely HighExtremely High

Self-Validating Experimental Protocol

Synthesis of 1-Methoxycarbonylpyrazole via Benzotriazole Displacement

This workflow is designed as a self-validating system: the physical state changes and specific workup conditions inherently confirm the reaction's success and purity without relying solely on downstream analytics.

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of the target azole (e.g., pyrazole) in anhydrous dichloromethane (DCM) at room temperature.

  • Causality: DCM is selected because it possesses the optimal dielectric constant to dissolve both the starting materials and the bulky benzotriazole byproduct, ensuring a homogeneous reaction mixture that prevents localized concentration gradients.

Step 2: Activation and Coupling

  • Action: Add 1.1 equivalents of triethylamine (TEA), followed by the portion-wise addition of 1.05 equivalents of Methyl 1H-benzotriazole-1-carboxylate. Stir for 1.5 hours.

  • Causality: TEA acts as a non-nucleophilic proton scavenger. While the BtH leaving group is significantly less acidic than HCl, TEA ensures the nucleophilic azole remains fully deprotonated and highly reactive. The slight 0.05 eq excess of the carboxylate drives the equilibrium entirely to the product side without complicating purification.

Step 3: Selective Aqueous Workup (Validation Step)

  • Action: Transfer the mixture to a separatory funnel and wash the organic layer with 5% aqueous Na 2​ CO 3​ (3 x 20 mL), followed by a single brine wash.

  • Causality: This is the critical purification mechanism. 1H-benzotriazole has a pK a​ of ~8.2. The mildly basic Na 2​ CO 3​ solution (pH ~11) quantitatively deprotonates the BtH byproduct, converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous phase. The target azolecarboxylic acid ester, being neutral and lipophilic, remains isolated in the organic layer.

  • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Validation: The expected yield is >90%. The absence of a UV-active BtH spot on TLC (Hexanes/EtOAc 7:3) validates the complete removal of the byproduct, yielding an analytically pure compound without the need for silica gel chromatography.

Visualizing the Synthetic Workflow

Workflow A Nucleophile (Azole / Amine) C Nucleophilic Acyl Substitution (Mild Base, RT) A->C B Methyl 1H-benzotriazole- 1-carboxylate B->C D Tetrahedral Intermediate C->D E Azolecarboxylic Acid Derivative (Yield >90%) D->E Target F Benzotriazole (BtH) (Aqueous Wash) D->F Byproduct

Reaction pathway for azolecarboxylic acid synthesis via benzotriazole displacement.

References

  • Synthesis and reactions of some azolecarboxylic acid derivatives. ResearchGate.[Link]

  • Novel 1-acyl-4-substituted semicarbazide derivatives of primaquine − synthesis, cytostatic, antiviral and antioxidative studies. Taylor & Francis. [Link]

Sources

Comparative

A Comprehensive Guide to HPLC Method Validation for the Purity Analysis of Methyl 1H-benzotriazole-1-carboxylate

This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 1H-benzotriazole-1-carboxylate. Moving b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 1H-benzotriazole-1-carboxylate. Moving beyond a simple checklist, we delve into the rationale behind each validation parameter, offering practical protocols and illustrative data to empower researchers, scientists, and drug development professionals to design and execute robust, self-validating analytical methods.

Introduction: The "Why" Behind Purity Analysis

Methyl 1H-benzotriazole-1-carboxylate is a key reagent and building block in synthetic organic chemistry, notably in the formation of C-C bonds.[1] Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic components into final products, a critical concern in pharmaceutical development.[2] An HPLC method, when properly validated, provides a reliable means to quantify the main component and detect and quantify any process-related impurities or degradation products.

This guide will walk through the development and validation of a hypothetical reversed-phase HPLC (RP-HPLC) method, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are widely recognized by regulatory bodies like the FDA.[3][4][5][6]

The Analytical Method: A Starting Point

Before validation can begin, a suitable HPLC method must be developed. For a compound like Methyl 1H-benzotriazole-1-carboxylate, a reversed-phase method is a logical starting point due to its moderate polarity.[7][8]

Hypothetical HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

This method is designed to provide good separation between the main peak and potential impurities, which could include starting materials like 1H-benzotriazole or by-products from synthesis.[9]

The Validation Workflow: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following sections will detail the experimental approach for each critical validation parameter.

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Performance cluster_3 Finalization Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Robust Robustness Acc->Robust Prec->Robust LOD_LOQ->Robust SysSuit System Suitability Robust->SysSuit Report Validation Report SysSuit->Report

Caption: A typical workflow for HPLC method validation.

Specificity: Proving Selectivity

Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][12] For a purity method, this means the method must be able to separate the main peak from all potential impurities.

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the Methyl 1H-benzotriazole-1-carboxylate reference standard.

    • Solutions of any known related substances or starting materials (e.g., 1H-benzotriazole).

    • A placebo solution (if analyzing a formulated product).

    • A spiked solution containing the reference standard and all known impurities.

  • Forced Degradation Studies: To generate potential degradation products, the active pharmaceutical ingredient (API) is subjected to stress conditions as recommended by ICH guidelines.[13][14] This is a critical step to demonstrate the stability-indicating nature of the method.[15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance in solution to UV and visible light.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm that the peaks for the main component and known impurities are well-separated (resolution > 2).

    • Examine the chromatograms from the forced degradation studies to ensure that all degradation product peaks are resolved from the main peak.

    • Perform peak purity analysis using a Diode Array Detector (DAD) to confirm that the main peak is spectrally pure in all stressed samples.

Hypothetical Data:

SampleMain Peak Retention Time (min)Impurity/Degradant Peaks (min)Resolution (Main Peak vs. Closest Impurity)
Standard8.52--
Spiked Sample8.534.21, 6.78> 3.5
Acid Stressed8.515.15, 7.02> 2.8
Base Stressed8.524.88> 3.1
Oxidative Stressed8.539.24> 4.0

Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[6][12]

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to make a concentrated stock solution.

  • Prepare Calibration Standards: Prepare at least five concentrations by serial dilution of the stock solution. For a purity assay, the range typically covers 50% to 150% of the expected working concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Hypothetical Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50450,123
75675,432
100901,234
1251,125,678
1501,350,987

Linear Regression Results:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 9005x + 1234

An r² value > 0.999 is generally considered acceptable.

Accuracy

Why it's important: Accuracy measures the closeness of the test results to the true value. It is often demonstrated by spiking a placebo with known amounts of the analyte.[16]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the reference standard to a placebo.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample.

Hypothetical Data:

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4
100%100.0100.5100.5
120%120.0121.0100.8

Acceptable recovery is typically between 98.0% and 102.0%.

Precision

Why it's important: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.

Precision_Levels cluster_repeat Same Day, Same Analyst, Same Instrument cluster_inter Different Days, Analysts, or Instruments Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: The hierarchical levels of precision testing.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., an F-test) of the two data sets.

Hypothetical Data:

Precision LevelAnalystDayMean Assay (%)%RSD
Repeatability1199.80.5%
Intermediate Precision22100.10.6%

An RSD of ≤ 2% is generally acceptable for the assay of a drug substance.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it's important:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

These are particularly important for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject a series of solutions with decreasing concentrations of the analyte.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm LOQ:

    • Prepare and inject six samples at the estimated LOQ concentration.

    • The precision (%RSD) should be acceptable (typically ≤ 10%).

Hypothetical Data:

  • LOD: 0.05 µg/mL (S/N ≈ 3:1)

  • LOQ: 0.15 µg/mL (S/N ≈ 10:1)

  • Precision at LOQ: %RSD = 6.5%

Robustness

Why it's important: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Hypothetical Data:

Parameter VariedResolution (Main Peak vs. Impurity)Tailing Factor
Flow Rate (0.9 mL/min)3.41.1
Flow Rate (1.1 mL/min)3.61.1
Temperature (25 °C)3.31.2
Temperature (35 °C)3.71.1

The system suitability criteria should still be met under all varied conditions.

System Suitability

Why it's important: This is an integral part of any analytical procedure. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[18][19][20]

Experimental Protocol:

  • Define Criteria: Establish system suitability criteria before running the validation.

  • Prepare Solution: Use a system suitability solution, which is often a standard solution containing the main analyte and key impurities.

  • Analysis: Inject the system suitability solution five or six times at the beginning of each analytical run.

  • Evaluation: Calculate the %RSD for peak area and retention time, and determine the resolution, tailing factor, and theoretical plates from a representative chromatogram.

Hypothetical System Suitability Criteria:

ParameterAcceptance Criteria
%RSD of Peak Area (n=5)≤ 2.0%
%RSD of Retention Time (n=5)≤ 1.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Resolution≥ 2.0

Conclusion: A Validated Method is a Trustworthy Method

This guide has outlined a comprehensive, scientifically rigorous approach to validating an HPLC method for the purity analysis of Methyl 1H-benzotriazole-1-carboxylate. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a laboratory can have high confidence in the data generated. This not only ensures the quality of the material being tested but also provides a solid foundation for regulatory submissions and the overall drug development process. Adherence to these principles ensures that the analytical method is not just a procedure, but a self-validating system for generating trustworthy and reliable results.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • US Pharmacopeia (USP). USP-NF 〈621〉 Chromatography. [Link]

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • US Pharmacopeia (USP). <621> Chromatography. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • CoLab.ws. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]

  • PMC. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ECA Academy. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. [Link]

  • ACS Publications. Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • SpringerLink. Sorption of Benzotriazoles under the Conditions of RP HPLC. [Link]

  • ResearchGate. Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Google Patents. CN101029031A - Synthesis process of carboxyl benzotriazole.
  • UIV CHEM. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. [Link]

  • Growing Science. Benzotriazole and its derivatives. [Link]

  • PMC. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. [Link]

Sources

Validation

Comparative study of benzotriazole reagents for C-C bond formation

As a Senior Application Scientist, I frequently evaluate synthetic auxiliaries that streamline complex molecular assemblies. In the realm of C-C bond formation, the benzotriazole (Bt) methodology—pioneered largely by A.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic auxiliaries that streamline complex molecular assemblies. In the realm of C-C bond formation, the benzotriazole (Bt) methodology—pioneered largely by A. R. Katritzky—represents a masterclass in reagent design. Benzotriazole is a uniquely privileged scaffold due to its dual-electronic nature: it can stabilize adjacent carbanions through inductive electron withdrawal, while simultaneously stabilizing adjacent carbocations (iminium equivalents) via resonance electron donation from the nitrogen lone pair 1[1]. Furthermore, the aromatic stability of the displaced Bt anion makes it an exceptional leaving group once the carbon framework is constructed2[2].

This guide provides an objective, data-driven comparison of the three most prominent benzotriazole reagents used for C-C bond formation, detailing their mechanistic logic, performance metrics, and self-validating experimental protocols.

Comparative Analysis of Key Benzotriazole Reagents

To rationally select a benzotriazole reagent, one must understand the specific reactive intermediate it generates.

1-(Chloromethyl)benzotriazole (BtCH₂Cl)

Functioning as a highly stable, crystalline alternative to volatile and carcinogenic chloromethyl ethers, BtCH₂Cl is a premier electrophilic alkylating agent 3[3]. When reacted with Grignard reagents or enolates, the chloride is selectively displaced to form a new C-C bond. The causality here relies on differential leaving group ability: chloride is a superior leaving group to the Bt anion under neutral or mildly basic conditions, ensuring selective mono-substitution without over-alkylation.

Bis(benzotriazol-1-yl)methane (Bt₂CH₂)

This reagent serves as a highly effective formyl anion equivalent, offering superior bench-stability compared to traditional dithianes . The presence of two electron-withdrawing benzotriazole rings highly acidifies the methylene protons. Deprotonation with n-butyllithium generates a stable carbanion that readily undergoes nucleophilic attack on alkyl halides. Subsequent hydrolysis or Grignard addition displaces the Bt groups, unveiling an aldehyde or ketone.

1-(Hydroxymethyl)benzotriazole (BtCH₂OH)

Synthesized via the straightforward condensation of benzotriazole with formaldehyde, this reagent acts as a versatile formaldehyde equivalent4[4]. Under acidic conditions or Lewis acid catalysis, the hydroxyl group is eliminated, generating a powerful Bt-stabilized carbocation. This intermediate readily participates in amidoalkylation reactions with electron-rich arenes.

Mechanistic Logic & Workflow

The versatility of the benzotriazole auxiliary lies in its bidirectional electronic stabilization. The workflow below illustrates how a single scaffold can be tuned to react with either nucleophiles or electrophiles.

Benzotriazole_Pathways BtH Benzotriazole (BtH) Synthetic Auxiliary BtCH2X Bt-CH2-X (e.g., X = Cl, OH, Bt) BtH->BtCH2X Functionalization Carbanion Bt-Stabilized Carbanion [Bt-CH(-)-R] BtCH2X->Carbanion Deprotonation (n-BuLi) Carbocation Bt-Stabilized Carbocation [Bt-CH(+)-R ↔ Bt(+)=CH-R] BtCH2X->Carbocation Ionization / Lewis Acid Nucleophile Electrophilic Addition (e.g., R'-X) Carbanion->Nucleophile Electrophile Nucleophilic Addition (e.g., R-MgX) Carbocation->Electrophile Product1 Alkylated Intermediate (Bt-CH(R')-R) Nucleophile->Product1 Product2 Alkylated Intermediate (Nu-CH(R)-Bt) Electrophile->Product2 Final Target Molecule (C-C Bond Formed) Product1->Final Bt Displacement Product2->Final Bt Displacement

Figure 1: Dual reactivity of benzotriazole (Bt) stabilizing both carbanions and carbocations.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of these reagents across standard C-C bond-forming applications.

ReagentPrimary FunctionReactive IntermediateTypical Coupling PartnersYield RangeKey Advantage
1-(Chloromethyl)benzotriazole Electrophilic alkylating agentDirect SN2 / Bt-stabilized carbocationGrignard reagents, Enolates75–95%Highly stable crystalline solid; avoids volatile/toxic chloromethyl ethers.
Bis(benzotriazol-1-yl)methane Formyl anion equivalentBt₂CH⁻ (Carbanion)Alkyl halides, Carbonyls70–90%Superior bench stability compared to dithianes; easily hydrolyzed.
1-(Hydroxymethyl)benzotriazole Formaldehyde equivalentBt-CH₂⁺ (Iminium equivalent)Electron-rich arenes, amines80–98%Enables amidoalkylation under exceptionally mild conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and scaling.

Protocol A: Formylation via Bis(benzotriazol-1-yl)methane (Bt₂CH₂)

Objective: Synthesis of an aldehyde via a formyl anion equivalent.

  • Preparation: Dissolve Bis(benzotriazol-1-yl)methane (1.0 equiv) in anhydrous THF under an inert Argon atmosphere.

    • Causality: THF strongly coordinates the lithium ion, enhancing the nucleophilicity of the subsequent carbanion. The inert atmosphere prevents premature protonation by ambient moisture.

  • Deprotonation: Cool the reaction vessel to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes.

    • Causality: The strong electron-withdrawing nature of the two Bt rings acidifies the methylene bridge. The strict -78 °C temperature is critical to prevent the generated carbanion from undergoing undesired self-condensation or ring-opening side reactions.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise and allow the mixture to slowly warm to room temperature over 2 hours.

    • Causality: The nucleophilic carbanion attacks the electrophile via an SN2 mechanism, forming the new C-C bond. Warming increases the kinetic energy required to overcome the activation barrier of the alkylation.

  • Hydrolysis (Validation Step): Quench with 2M HCl and reflux for 2 hours. Extract with ethyl acetate and monitor via TLC.

    • Causality: The Bt groups act as excellent leaving groups under acidic hydrolysis. The disappearance of the UV-active Bt-intermediate and the appearance of a 2,4-DNPH-reactive spot on the TLC plate validates the successful formation of the target aldehyde.

Protocol B: Electrophilic Alkylation via 1-(Chloromethyl)benzotriazole (BtCH₂Cl)

Objective: Introduction of a methyl-benzotriazole moiety to a carbon framework.

  • Preparation: Suspend 1-(Chloromethyl)benzotriazole (1.0 equiv) in anhydrous diethyl ether at 0 °C.

    • Causality: Ether provides a non-polar environment that stabilizes the Grignard reagent via oxygen lone-pair coordination, while 0 °C minimizes exothermic side reactions and homocoupling.

  • Coupling: Add the Grignard reagent (R-MgX, 1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at 0 °C.

    • Causality: The chloride ion is a superior leaving group compared to the benzotriazole moiety. The Grignard reagent selectively displaces the chloride via SN2, forming a Bt-alkyl intermediate without displacing the Bt group.

  • Quench (Validation Step): Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench neutralizes the unreacted Grignard reagent without cleaving the newly formed Bt-carbon bond. Successful phase separation and isolation of a highly crystalline product (typical for Bt-derivatives) serves as an immediate physical validation of the protocol's success.

References

  • Katritzky, A. R., & Rachwal, S. (2009). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews.[Link]

  • Katritzky, A. R. et al. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. ResearchGate.[Link]

Sources

Comparative

High-Fidelity Amide Bond Formation: A Comparative Guide on Methyl 1H-Benzotriazole-1-Carboxylate vs. Traditional Coupling Agents

As drug development workflows demand higher fidelity and scalability, the reproducibility of amide and carbamate bond formation remains a critical bottleneck. While traditional acylating agents like methyl chloroformate...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development workflows demand higher fidelity and scalability, the reproducibility of amide and carbamate bond formation remains a critical bottleneck. While traditional acylating agents like methyl chloroformate suffer from high volatility and extreme moisture sensitivity, Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) has emerged as a highly stable, crystalline alternative[1].

As an Application Scientist, I frequently observe that reproducibility failures in N-acylation are rarely due to the amine nucleophile, but rather the degradation of the electrophile. By leveraging the excellent leaving-group capability of the benzotriazole moiety, Methyl 1H-benzotriazole-1-carboxylate ensures stoichiometric precision during the synthesis of methyl carbamates (N-methoxycarbonyl amides) and active benzotriazolide intermediates[2].

Mechanistic Causality: The Benzotriazole Advantage

In standard amide synthesis, the activation of a carboxylic acid or the direct acylation of an amine is often plagued by competing hydrolysis. Methyl chloroformate, the classical reagent for methoxycarbonylation, degrades rapidly in the presence of ambient moisture, leading to unpredictable yields and the generation of highly corrosive HCl gas.

Methyl 1H-benzotriazole-1-carboxylate bypasses this by utilizing the electron-withdrawing nature of the benzotriazole ring. The extended aromatic N−N=N system stabilizes the acyl group against spontaneous hydrolysis while remaining highly susceptible to nucleophilic attack by primary and secondary amines[3].

When used in complex macromolecular synthesis—such as the preparation of hydrosoluble polymer-drug conjugates (e.g., linking estradiol to polyaspartamide via an ethylenediamine spacer)—the benzotriazole-activated intermediate allows for quantitative aminolysis under exceptionally mild conditions, preventing the degradation of sensitive payloads[4]. Furthermore, the generation of benzotriazolides as reactive intermediates is a proven strategy for overcoming the steric hindrance that typically stalls EDC/NHS couplings.

Comparative Performance Data

To objectively evaluate Methyl 1H-benzotriazole-1-carboxylate, we must benchmark it against both its direct functional analog (Methyl Chloroformate) and standard amide coupling reagents (HATU, EDC/NHS).

ReagentPrimary ApplicationMoisture SensitivityByproduct RemovalReproducibility Score
Methyl 1H-benzotriazole-1-carboxylate N-Methoxycarbonylation / Active EstersLow (Stable crystalline solid)Easy (Mild basic wash removes Bt-H)Excellent
Methyl Chloroformate N-MethoxycarbonylationExtremely High (Rapid hydrolysis)Easy (HCl gas/salt formation)Poor (Requires large excess)
HATU Peptide Amide Bond FormationModerate Moderate (Requires chromatography)Very Good
EDC / NHS Aqueous Amide CouplingHigh (NHS ester hydrolysis)Easy (Water-soluble urea)Good

Data Interpretation: The critical differentiator for Methyl 1H-benzotriazole-1-carboxylate is its Low Moisture Sensitivity combined with Easy Byproduct Removal . Because the 1H-benzotriazole leaving group has a pKa of ~8.2, it can be quantitatively removed via a simple mild basic wash, eliminating the need for silica gel chromatography.

Pathway Visualization

G A Amine (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B Methyl 1H-benzotriazole- 1-carboxylate B->C Acyl Transfer D Amide/Carbamate (R-NH-COOMe) C->D Elimination E 1H-Benzotriazole (Leaving Group) C->E Cleavage

Mechanism of reproducible N-acylation using Methyl 1H-benzotriazole-1-carboxylate.

Self-Validating Experimental Protocol: High-Fidelity N-Acylation

This protocol is designed as a self-validating system. It leverages the differential pKa of the 1H-benzotriazole byproduct for chromatography-free purification. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state without competing for the acylating agent.

Step 1: Substrate Solvation & Basification
  • Action: Dissolve the primary/secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Add DIPEA (1.5 eq).

  • Causality: DCM ensures high solubility for both the starting materials and the crystalline reagent. DIPEA prevents the amine from forming an unreactive hydrochloride salt.

  • Validation Checkpoint: Ensure the solution pH (tested via wetted pH paper on a 1 µL aliquot) is ≥9.0 . A lower pH indicates incomplete amine deprotonation, which will stall the nucleophilic attack.

Step 2: Reagent Addition
  • Action: Add Methyl 1H-benzotriazole-1-carboxylate (1.1 eq) portion-wise at 0 °C.

  • Causality: The slight stoichiometric excess (1.1 eq) ensures complete conversion without complicating purification. Cooling to 0 °C controls the exothermic nucleophilic attack and suppresses trace side-reactions.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting reagent is strongly UV-active. As the reaction proceeds, a new, highly polar UV-active spot (cleaved 1H-benzotriazole) will appear near the baseline, confirming acyl transfer is actively occurring.

Step 3: Reaction Maturation
  • Action: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Causality: Warming provides the activation energy required to overcome the steric bulk of the tetrahedral intermediate, driving the irreversible elimination of the benzotriazole leaving group.

Step 4: Orthogonal Workup
  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer sequentially with 0.1 M HCl, then brine. Dry over Na2​SO4​ and concentrate.

  • Causality: The NaHCO3​ wash (pH ~8.5) deprotonates the 1H-benzotriazole byproduct, partitioning it entirely into the aqueous phase. The mild HCl wash removes any unreacted trace amine.

  • Validation Checkpoint: The organic layer, once concentrated, should yield the pure amide/carbamate. This is validated by the complete absence of the benzotriazole aromatic protons (~7.4–8.0 ppm) in the crude 1H -NMR spectrum.

Sources

Safety & Regulatory Compliance

Safety

Methyl 1H-benzotriazole-1-carboxylate proper disposal procedures

Professional Laboratory Guide: Operational Handling and Disposal of Methyl 1H-benzotriazole-1-carboxylate As an active ester and critical intermediate in organic synthesis—frequently utilized in the development of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Operational Handling and Disposal of Methyl 1H-benzotriazole-1-carboxylate

As an active ester and critical intermediate in organic synthesis—frequently utilized in the development of pharmaceutical compounds such as Fenbendazole[1]—Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8)[2] requires stringent operational oversight. Because benzotriazole derivatives exhibit environmental persistence and potential aquatic toxicity, their disposal cannot be treated as routine non-hazardous waste.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards.

Hazard Profile and Mechanistic Justification for PPE

Before initiating any disposal protocol, it is critical to understand the causality behind the required safety measures. While specific data for the methyl ester variant is highly specialized, structurally analogous benzotriazole carboxylates are classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via single exposure (STOT SE 3, H336)[3].

Required Personal Protective Equipment (PPE):

  • Nitrile Gloves (Minimum 4 mil): Benzotriazole derivatives can permeate standard latex. Nitrile provides a superior barrier against both the solid compound and the organic solvents (e.g., DMF, DCM) typically used to dissolve it.

  • Safety Goggles: Protects against fine powder aerosolization during transfer and liquid splashes during waste consolidation.

  • Fume Hood: All handling, including the weighing of solids and the pouring of waste solutions, must occur under local exhaust ventilation to mitigate the inhalation risk associated with H336[3].

Waste Segregation Logistics

The structural integrity of the benzotriazole ring means it resists standard biological degradation in wastewater treatment facilities. Therefore, drain disposal is strictly prohibited. The only scientifically validated method for complete destruction is high-temperature incineration, which thermally cleaves the N-N bonds, reducing the compound to elemental gases (nitrogen oxides, carbon dioxide, and water).

Table 1: Waste Stream Segregation and Treatment Causality

Waste TypeContainer SpecificationPrimary Treatment PathwayMechanistic Justification
Pure Solid Waste (Expired/Unused powder)Sealable Polypropylene (PP) wide-mouth jarHigh-Temperature IncinerationPrevents aerosolization; thermal destruction permanently breaks the triazole ring structure.
Non-Halogenated Liquid Waste (Dissolved in EtOAc, DMF)High-Density Polyethylene (HDPE) CarboyIncineration (Fuel Blending)Compatible with standard organic solvents. The solvent acts as a fuel source during the incineration process.
Halogenated Liquid Waste (Dissolved in DCM, Chloroform)High-Density Polyethylene (HDPE) CarboySpecialized Incineration with ScrubbersRequired to safely manage and neutralize the corrosive hydrochloric acid (HCl) gas generated during the combustion of halogenated solvents.
Contaminated Consumables (Gloves, weigh boats, wipes)Lined Solid Hazardous Waste BinStandard IncinerationCaptures residual micro-traces that would otherwise contaminate standard municipal waste streams.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, execute the following protocol for routine disposal of Methyl 1H-benzotriazole-1-carboxylate solutions and solids:

Step 1: Quenching and Neutralization (If Applicable) If the compound is present as an unreacted active ester in a reaction mixture, it is best practice to quench the reactivity before disposal.

  • Action: Add a mild nucleophile (e.g., dilute aqueous ammonia or a primary amine) to the reaction mixture under stirring in a fume hood. This converts the reactive ester into a more stable amide, reducing the risk of unexpected reactions in the waste carboy.

Step 2: Liquid Waste Consolidation

  • Action: Transfer the quenched solution into the appropriate EHS-approved waste carboy (differentiating strictly between halogenated and non-halogenated streams).

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can lead to dangerous exothermic reactions if incompatible reagents are present.

Step 3: Solid Waste Packaging

  • Action: Place empty reagent bottles, contaminated weigh boats, and used spatulas into a designated solid hazardous waste bin lined with a heavy-duty poly bag.

  • Action: If disposing of bulk solid powder, keep it in its original container, seal the cap tightly with Parafilm, and place it directly into the solid waste bin.

Step 4: Labeling and EHS Transfer

  • Action: Affix a hazardous waste tag to all containers immediately upon the first drop of waste entering them. The tag must explicitly list "Methyl 1H-benzotriazole-1-carboxylate" and the exact solvents used. Do not use abbreviations.

  • Action: Transfer full containers to the facility's designated Main Accumulation Area (MAA) for pickup by a licensed environmental contractor.

Spill Response and Decontamination Pathway

In the event of an accidental release, swift and methodical action prevents environmental contamination and personnel exposure.

SpillResponse Start Spill Detected Assess Assess Size & State (Solid vs. Solution) Start->Assess Small Small Spill (< 50g or 50mL) Assess->Small Manageable Large Large Spill (> 50g or 50mL) Assess->Large High Risk/Volume PPE Verify PPE (Nitrile, Goggles, Coat) Small->PPE Evacuate Evacuate Area & Contact EHS Large->Evacuate ContainSolid Sweep gently to avoid dust (Solid) PPE->ContainSolid If Powder ContainLiquid Apply inert absorbent (Liquid) PPE->ContainLiquid If Solution Collect Transfer to Solid Hazardous Waste Bin ContainSolid->Collect ContainLiquid->Collect Decon Wipe surface with Soap & Water/EtOH Collect->Decon Dispose Label for Incineration Decon->Dispose

Caption: Decision matrix and operational workflow for chemical spill containment and decontamination.

References

  • NextSDS. "METHYL 1H-BENZOTRIAZOLE-1-CARBOXYLATE — Chemical Substance Information." NextSDS Chemical Database, 2026.[Link]

  • NextSDS. "methyl 1H-1,2,3-benzotriazole-4-carboxylate — Chemical Substance Information." NextSDS Chemical Database, 2026.[Link]

  • American Chemical Suppliers. "1H-Benzotriazole-1-carboxylic Acid Methyl Ester Suppliers." American Chemical Suppliers Directory, 2026.[Link]

Sources

Handling

Personal protective equipment for handling Methyl 1H-benzotriazole-1-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system of risk mitigation. Handling Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) —a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a self-validating system of risk mitigation. Handling Methyl 1H-benzotriazole-1-carboxylate (CAS: 86298-22-8) —a highly reactive solid utilized primarily in C-C bond formation and advanced organic synthesis—requires a mechanistic understanding of its physical and chemical properties[1].

When we understand why a chemical behaves the way it does, our safety protocols transition from reactive compliance to proactive mastery. This guide provides the definitive, field-proven framework for the safe handling, operational logistics, and environmental containment of this compound.

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the threat profile. Methyl 1H-benzotriazole-1-carboxylate is a fine, granular solid (melting point 81-84 °C)[1]. Its primary hazards stem from the biological reactivity of the benzotriazole core and its physical state as a dispersible powder[2][3].

  • Acute Toxicity (Oral, Dermal, Inhalation - H302/H312/H332): The compound can interact with biological macromolecules, leading to systemic toxicity if absorbed through the skin or mucous membranes[2].

  • Irritant Properties (Skin Irrit. 2 - H315, Eye Irrit. 2A - H319): Dust particles can rapidly dissolve in the moisture of the eyes or sweat on the skin, causing acute, localized inflammation[4].

  • Respiratory Tract Irritation (STOT SE 3 - H336/H335): Inhalation of fine particulates directly targets the respiratory epithelium, causing severe irritation and potential breathing difficulties[2].

  • Environmental Persistence: Benzotriazole derivatives are notoriously persistent and toxic to aquatic ecosystems, strictly prohibiting any drain disposal[3][5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound serves a specific, mechanistic purpose to interrupt the exposure pathways described above.

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Respiratory Protection N95/P95 Particulate Respirator or Half-Mask with P3 FilterMitigates STOT SE 3 risk. Filters out fine solid particulates before they can reach the sensitive respiratory epithelium[3].
Eye Protection Tight-fitting Safety Goggles (EN 166 / ANSI Z87.1)Prevents airborne dust from dissolving in ocular fluid, directly neutralizing the Eye Irrit. 2A hazard[3]. Standard safety glasses are insufficient against dust.
Hand Protection Nitrile Gloves (EN 374)• Brief contact: Class 3 (>60 min)• Prolonged: Class 5/6 (>240 min)Prevents transdermal absorption (Acute Tox 4 ). Nitrile provides excellent resistance against the organic structure of benzotriazoles[3].
Body Protection Tyvek Lab Coat or Impervious SuitPrevents micro-dust accumulation on personal clothing, which could lead to delayed dermal exposure or cross-contamination outside the lab[3].

Operational Workflow: Standard Operating Procedure (SOP)

To ensure a self-validating system, every step of the handling process must isolate the chemical from the operator and the environment.

Phase I: Pre-Operational Preparation
  • Ventilation Verification: Ensure the chemical fume hood is operational with a verified face velocity of 0.4 to 0.6 m/s.

  • Static Mitigation: Benzotriazole dusts can accumulate static electricity and potentially ignite[3][6]. Earth all analytical balances and use anti-static weighing boats and spatulas.

  • PPE Donning: Don equipment in the following order to ensure overlapping protection: Lab coat Respirator Goggles Double Nitrile Gloves.

Phase II: Active Handling
  • Transferring: Open the reagent bottle only inside the fume hood. Use slow, deliberate movements with the anti-static spatula to prevent aerosolizing the powder.

  • Weighing: If weighing outside the hood is absolutely necessary, pre-weigh the material into a sealed vial inside the hood, decontaminate the exterior of the vial, and then transfer it to the external balance.

  • Sealing: Immediately recap the source container tightly to prevent ambient moisture degradation and accidental spills.

Phase III: Post-Operational Decontamination
  • Tool Cleaning: Wipe down spatulas and the interior of the fume hood with a damp paper towel (using water or ethanol) to capture residual dust.

  • PPE Doffing: Remove outer gloves by rolling them inside-out to trap chemical residue. Dispose of them in the solid hazardous waste bin.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after doffing the final layer of PPE[3].

HazardMitigation Hazard Methyl 1H-benzotriazole- 1-carboxylate (Solid) RespRisk Inhalation Risk (STOT SE 3) Hazard->RespRisk DermRisk Dermal/Ocular Risk (Irrit. 2/2A) Hazard->DermRisk EnvRisk Aquatic Toxicity Hazard->EnvRisk RespMit N95/P95 Respirator & Fume Hood RespRisk->RespMit DermMit Nitrile Gloves (EN 374) & Safety Goggles DermRisk->DermMit EnvMit Hazardous Waste Incineration EnvRisk->EnvMit Safe Operational Safety Achieved RespMit->Safe DermMit->Safe EnvMit->Safe

Mechanistic hazard pathways and corresponding PPE mitigation strategies.

Spill Response & Environmental Disposal Plan

Because Methyl 1H-benzotriazole-1-carboxylate is highly toxic to aquatic organisms and causes long-term environmental damage, it must never be flushed down the drain [3][5].

Immediate Spill Response Protocol (Solid Spill)
  • Evacuate & Isolate: Clear personnel from the immediate area. Do not walk through the spilled material[3].

  • Don Emergency PPE: Ensure full PPE is worn, specifically the N95/P95 respirator, to protect against aerosolized dust.

  • Dust Suppression (Critical Step): Gently mist the spill area with water using a spray bottle. Causality: This binds the fine powder into a heavier, non-airborne state. Do not use a heavy stream of water, which will create a flowing slurry and expand the contamination zone[7].

  • Mechanical Collection: Use a non-sparking, anti-static brush and dustpan to collect the dampened material[8]. Do not sweep dry powder.

  • Secondary Decontamination: Wipe the surface with damp absorbent pads to remove microscopic residues.

Disposal Logistics
  • Containment: Place all collected spill material, contaminated paper towels, and compromised gloves into a heavy-duty, sealable polyethylene bag or a dedicated rigid hazardous waste container[5].

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Contains Benzotriazole Derivatives (Toxic to Aquatic Life)."

  • Final Destruction: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The only acceptable method of final disposal is high-temperature incineration at a licensed facility[5].

SpillResponse Spill Solid Spill Detected Evac Evacuate Area & Don Full PPE Spill->Evac Suppress Dust Suppression (Light Water Mist) Evac->Suppress Collect Mechanical Collection (Anti-static tools) Suppress->Collect Dispose Seal in Hazardous Waste Container Collect->Dispose Incinerate High-Temp Incineration (No Drain Disposal) Dispose->Incinerate

Step-by-step spill response and environmental containment workflow.

References

  • NextSDS. "methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate — Chemical Substance Information." NextSDS Database.
  • Sigma-Aldrich. "Methyl 1H-benzotriazole-1-carboxylate 97% (CAS 86298-22-8)." MilliporeSigma Product Catalog.
  • Santa Cruz Biotechnology. "Benzotriazole - Safety Data Sheet." SCBT Chemical Safety.

Sources

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